Boc-PEG4-methyl propionate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
分子式 |
C17H32O8 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
methyl 3-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C17H32O8/c1-17(2,3)25-16(19)6-8-22-10-12-24-14-13-23-11-9-21-7-5-15(18)20-4/h5-14H2,1-4H3 |
InChIキー |
ZTPUSINUVRMSKT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)OC |
製品の起源 |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Purification of Boc-PEG4-Methyl Propionate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Boc-PEG4-methyl propionate (B1217596), a valuable bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems. This document outlines a plausible and detailed synthetic protocol, purification methodologies, and relevant characterization data.
Introduction
Boc-PEG4-methyl propionate (tert-butyl (1-(3-methoxy-3-oxopropyl)-3,6,9,12-tetraoxapentadecan-15-yl)carbamate) is a heterobifunctional linker featuring a Boc-protected amine and a methyl ester terminus, connected by a flexible tetraethylene glycol (PEG4) spacer. The Boc protecting group offers a stable handle for amine protection that can be readily removed under acidic conditions, while the methyl ester provides a reactive site for further chemical modification, such as amide bond formation following hydrolysis. The hydrophilic PEG4 chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2100306-74-7 |
| Molecular Formula | C₁₇H₃₃NO₈ |
| Molecular Weight | 379.45 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in most organic solvents (DCM, THF, MeOH, etc.) |
Synthetic Pathway
The synthesis of this compound can be effectively achieved through a two-step process starting from the commercially available Boc-NH-PEG4-OH. The synthetic strategy involves the conversion of the terminal hydroxyl group to the methyl propionate ether via a Michael addition reaction with methyl acrylate (B77674).
Caption: Synthetic workflow for this compound.
Experimental Protocol: Michael Addition
This protocol details the synthesis of this compound from Boc-NH-PEG4-OH and methyl acrylate.
Materials:
-
Boc-NH-PEG4-OH (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Methyl acrylate (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a stir bar and sodium hydride (1.2 eq). Suspend the sodium hydride in anhydrous THF.
-
Addition of Starting Material: Dissolve Boc-NH-PEG4-OH (1.0 eq) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the alkoxide.
-
Michael Addition: Cool the reaction mixture back to 0 °C and add methyl acrylate (1.5 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The product spot should have a higher Rf value than the starting alcohol.
-
Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and residual reagents. Flash column chromatography is the recommended method for obtaining a high-purity product.
Caption: Purification workflow for this compound.
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Potassium permanganate (B83412) stain
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a low-polarity solvent (e.g., 10% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might start from 10% ethyl acetate and gradually increase to 50% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC. The product is typically visualized with a potassium permanganate stain.
-
Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield this compound as a colorless to pale yellow oil.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 2: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.0 (br s, 1H, NH), 3.66 (s, 3H, OCH₃), 3.6-3.7 (m, 16H, PEG CH₂), 3.3 (q, 2H, NHCH₂), 2.6 (t, 2H, CH₂CO), 1.44 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~172.0 (C=O, ester), 156.0 (C=O, carbamate), 79.0 (C(CH₃)₃), 70.0-71.0 (PEG CH₂), 67.0 (CH₂O), 40.5 (NHCH₂), 35.0 (CH₂CO), 28.5 (C(CH₃)₃) |
| Mass Spectrometry (ESI+) | m/z: [M+Na]⁺ calculated for C₁₇H₃₃NNaO₈⁺: 402.20, found: ~402.2 |
Table 3: Typical Synthesis and Purification Data
| Parameter | Typical Value |
| Reaction Yield (after purification) | 70-85% |
| Purity (by HPLC or NMR) | >95% |
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis and purification of this compound. By following the outlined procedures, researchers can reliably produce this important bifunctional linker in high yield and purity, facilitating its application in the development of novel therapeutics and research tools. Careful execution of the experimental steps and diligent monitoring of the reaction and purification processes are key to achieving successful outcomes.
In-Depth Technical Guide: Boc-PEG4-methyl propionate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-PEG4-methyl propionate (B1217596), a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. This document details its chemical properties, its role in PROTAC synthesis, and provides representative experimental protocols.
Core Compound Data
Boc-PEG4-methyl propionate is a heterobifunctional linker containing a Boc-protected amine and a methyl ester. The polyethylene (B3416737) glycol (PEG) chain enhances solubility and provides the necessary spacing for the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.
| Property | Value |
| CAS Number | 2100306-74-7 |
| Molecular Weight | 364.43 g/mol |
| Molecular Formula | C₁₇H₃₂O₈ |
| Primary Application | PROTAC Linker |
Role in Targeted Protein Degradation
PROTACs are innovative therapeutic agents that utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two elements.
This compound serves as a flexible PEG-based linker, which is a common and effective choice in PROTAC design. The linker's length and composition are critical for optimizing the biological activity of the PROTAC by ensuring the proper orientation and proximity of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.
The Ubiquitin-Proteasome Signaling Pathway
The mechanism of action of PROTACs is centered around hijacking the ubiquitin-proteasome pathway. The following diagram illustrates this process.
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Protocols: Synthesis of a PROTAC using a PEG Linker
Step 1: Saponification of the Methyl Ester
This step converts the methyl propionate to a carboxylic acid, which is then available for coupling to the amine of an E3 ligase ligand.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (B78521) (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add LiOH to the solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-PEG4-propionic acid.
-
Step 2: PROTAC Assembly via Sequential Amide Coupling and Boc Deprotection
This part of the synthesis involves coupling the newly formed carboxylic acid to the E3 ligase ligand, followed by deprotection of the Boc group and coupling to the target protein ligand.
-
Reagents and Materials:
-
Boc-PEG4-propionic acid (from Step 1) (1.0 eq)
-
E3 Ligase Ligand with an available amine (e.g., pomalidomide (B1683931) derivative) (1.1 eq)
-
Target Protein Ligand with an available carboxylic acid (1.1 eq)
-
HATU (1.2 eq per coupling step)
-
DIPEA (3.0 eq per coupling step)
-
Anhydrous DMF
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Amide Coupling with E3 Ligase Ligand:
-
Dissolve Boc-PEG4-propionic acid in anhydrous DMF.
-
Add HATU and DIPEA and stir for 15 minutes.
-
Add the E3 ligase ligand and stir at room temperature overnight.
-
Work up the reaction by diluting with ethyl acetate and washing with 5% LiCl solution, saturated NaHCO₃, and brine.
-
Dry the organic layer and purify by flash chromatography to obtain the Boc-protected intermediate.
-
-
Boc Deprotection:
-
Final Amide Coupling with Target Protein Ligand:
-
Dissolve the deprotected amine intermediate and the target protein ligand with a carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA and stir at room temperature overnight.
-
Work up the reaction as described in step 2.1.
-
Purify the final PROTAC product by preparative HPLC.
-
-
General PROTAC Synthesis Workflow
The following diagram outlines a typical workflow for the synthesis and validation of a PROTAC.
Caption: A generalized workflow for PROTAC synthesis and validation.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in the field of targeted protein degradation. Its properties facilitate the rational design and synthesis of PROTACs with enhanced pharmaceutical properties. The methodologies outlined in this guide provide a foundational understanding for the incorporation of this linker into novel drug discovery programs. As the field of PROTACs continues to expand, the strategic use of well-defined linkers like this compound will be paramount in developing the next generation of targeted therapeutics.
References
An In-depth Technical Guide to the Solubility of Boc-PEG4-methyl propionate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, quantitative solubility data for the specific compound Boc-PEG4-methyl propionate (B1217596) is limited. This guide provides a comprehensive overview based on the physicochemical properties of its constituent parts—the Boc protecting group, the PEG4 linker, and the methyl propionate moiety—along with inferred data from structurally analogous molecules. The experimental protocols provided are robust methodologies for determining the solubility of this and similar compounds in a laboratory setting.
Introduction to Boc-PEG4-methyl propionate and Its Structural Influence on Solubility
This compound is a heterobifunctional molecule characterized by three key structural components that dictate its solubility profile:
-
Boc (tert-Butyloxycarbonyl) Group: This is a bulky, lipophilic protecting group that generally confers solubility in nonpolar and moderately polar organic solvents.
-
PEG4 (Polyethylene Glycol) Linker: The tetra-ethylene glycol chain is flexible and hydrophilic, promoting solubility in a wide array of polar organic solvents through hydrogen bonding. PEG derivatives are known for their solubility in both aqueous and many organic media.[1][2]
-
Methyl Propionate Moiety: As a methyl ester, this group contributes moderate polarity and can act as a hydrogen bond acceptor. Methyl propionate itself is used as a solvent for various resins and polymers.[3]
The combination of these groups results in an amphiphilic molecule, suggesting a broad solubility range in common organic solvents.[1]
Predicted Solubility Profile in Organic Solvents
While specific experimental values for this compound are not available, we can infer its solubility based on data from structurally similar PEGylated molecules. The following table provides an expected solubility profile. It is strongly recommended to confirm these predictions experimentally for specific research applications.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Classification | Solvent | Predicted Solubility | Rationale/Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | The polarity and hydrogen bond accepting nature of DMSO should readily solvate the entire molecule. Structurally similar compounds show high solubility.[4] |
| N,N-Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of solvating the PEG chain and ester group effectively.[2] | |
| Acetonitrile (ACN) | Soluble | Expected to be a good solvent, though perhaps less effective than DMSO or DMF for high concentrations.[4] | |
| Tetrahydrofuran (THF) | Soluble | A common solvent for PEGylated compounds.[5] | |
| Chlorinated | Dichloromethane (DCM) | Highly Soluble | The lipophilic Boc group and the overall molecular structure suggest good compatibility with chlorinated solvents.[4] |
| Chloroform (B151607) (CHCl₃) | Highly Soluble | Similar to DCM, chloroform is expected to be an excellent solvent.[2] | |
| Alcohols | Methanol (B129727) (MeOH) | Soluble | The polar, protic nature of methanol should interact well with the PEG linker and ester group. |
| Ethanol (B145695) (EtOH) | Soluble | Similar to methanol, ethanol is expected to be a good solvent. | |
| Nonpolar/Weakly Polar | Toluene | Moderately Soluble | Solubility may be limited but potentially enhanced by warming. The Boc group will aid solubility.[2] |
| Hexanes | Poorly Soluble/Insoluble | The hydrophilic PEG chain is unlikely to be well-solvated by nonpolar alkanes. | |
| Diethyl Ether | Poorly Soluble/Insoluble | PEGs are generally not soluble in ether.[2] |
Experimental Protocol for Solubility Determination
This section details a general protocol for determining the solubility of this compound in a selected organic solvent. This method can be adapted for both qualitative and quantitative assessments.
3.1. Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Glass vials with screw caps (B75204) (e.g., 2 mL or 4 mL)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Pipettes and tips
-
(Optional for quantitative analysis) High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS), or a UV/Vis spectrophotometer.[6][7]
3.2. Procedure: Visual (Kinetic) Solubility Assessment
This method provides a rapid estimation of solubility.
-
Preparation: Weigh a small, known amount of this compound (e.g., 1-5 mg) into a clear glass vial.[8]
-
Solvent Addition: Add a measured volume of the chosen solvent to the vial to achieve a desired starting concentration (e.g., 1 mg/mL).
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[9]
-
Observation: Visually inspect the solution against a dark background.
-
Soluble: The solution is clear with no visible solid particles.
-
Partially Soluble/Insoluble: The solution is cloudy, hazy, or contains visible undissolved solid.
-
-
Titration (if insoluble): If the compound is not fully dissolved, add incremental volumes of the solvent, vortexing after each addition, until the solid is completely dissolved. Record the total volume of solvent used to calculate the approximate solubility.[8]
3.3. Procedure: Equilibrium (Thermodynamic) Solubility Assessment
This method determines the saturation solubility and is more accurate.
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of solvent in a vial. The goal is to have undissolved solid remaining.
-
Equilibration: Tightly cap the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours. This allows the solution to reach thermodynamic equilibrium.[4]
-
Separation of Undissolved Solid: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.[4]
-
Sample Collection: Carefully pipette a known volume of the supernatant (the clear liquid on top) and transfer it to a new vial. Be cautious not to disturb the solid pellet.
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample using a pre-established calibration curve to determine the concentration of the dissolved compound.[6]
-
Calculate the original concentration in the saturated solution to determine the equilibrium solubility.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the solubility assessment process.
Caption: Workflow for initial visual solubility screening.
Caption: Workflow for quantitative equilibrium solubility determination.
References
- 1. Methyl propionate - Wikipedia [en.wikipedia.org]
- 2. creativepegworks.com [creativepegworks.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. sciforum.net [sciforum.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Characterization of Boc-PEG4-methyl propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the bifunctional linker, Boc-PEG4-methyl propionate (B1217596). Due to the limited availability of specific experimental spectra for this compound in public databases, this guide presents predicted data based on the analysis of its structural analogues and general principles of spectroscopy. Detailed experimental protocols for acquiring such data are also provided.
Introduction
Boc-PEG4-methyl propionate is a valuable chemical tool frequently employed in the synthesis of more complex molecules, particularly in the field of drug delivery and proteomics. It features a Boc-protected amine, a tetra-polyethylene glycol (PEG) spacer, and a methyl ester terminus. This unique combination of functional groups allows for its use as a flexible linker to conjugate different molecular entities. Accurate characterization of its structure and purity is paramount for its successful application. This guide focuses on the two primary analytical techniques for this purpose: NMR spectroscopy and mass spectrometry.
Predicted Analytical Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are based on the known chemical shifts of similar structural motifs, including the Boc protecting group, the PEG chain, and the methyl propionate moiety.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| a | 1.44 | Singlet | 9H |
| b | 3.25 | Triplet | 2H |
| c | 3.55 | Triplet | 2H |
| d | 3.64 | Multiplet | 12H |
| e | 2.62 | Triplet | 2H |
| f | 3.67 | Singlet | 3H |
Note: The spectrum is predicted for a solution in CDCl₃. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) |
| 1 | 28.4 |
| 2 | 79.1 |
| 3 | 40.3 |
| 4 | 70.2 |
| 5-10 | 70.5 |
| 11 | 67.2 |
| 12 | 34.8 |
| 13 | 174.2 |
| 14 | 51.7 |
Note: The spectrum is predicted for a solution in CDCl₃. Chemical shifts are referenced to the solvent peak.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+Na]⁺ | 387.21 | Sodium Adduct |
| [M+H]⁺ | 365.23 | Protonated Molecule |
| [M-Boc+H]⁺ | 265.18 | Loss of Boc group |
Note: The predicted m/z values are for the most abundant isotopes.
Experimental Protocols
The following are detailed protocols for the acquisition of NMR and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v TMS
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a single-pulse ¹H NMR spectrum with the following typical parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS peak at 0.00 ppm.
-
Integrate all peaks and record the chemical shifts and multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).
-
Typical parameters:
-
Pulse Angle: 30 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Mass Spectrometry (MS)
Objective: To determine the accurate mass of the molecule and identify key fragments for structural confirmation.
Materials:
-
This compound sample
-
Methanol (B129727) (HPLC grade)
-
Formic acid (optional, for enhancing ionization)
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.
-
Prepare a dilute solution for injection by diluting the stock solution to approximately 1-10 µg/mL with methanol. A small amount of formic acid (0.1%) can be added to the final solution to promote protonation.
-
-
Mass Spectrometry Analysis:
-
Set up the ESI-MS instrument in positive ion mode.
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, source temperature) to obtain a stable and strong signal.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
-
Record the m/z values of the major peaks observed, including the molecular ion and any significant adducts or fragments.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the characterization of a chemical compound like this compound using NMR and mass spectrometry.
Caption: Workflow for the synthesis and analytical characterization of this compound.
This comprehensive guide provides researchers with the necessary information to confidently identify and characterize this compound, ensuring the quality and reliability of their subsequent research and development activities.
The Gatekeeper of Reactivity: An In-depth Technical Guide to the Role of the Boc Protecting Group in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and drug delivery, precision and control are paramount. The ability to selectively modify biomolecules and construct complex therapeutic architectures hinges on the strategic use of protecting groups. Among these, the tert-butyloxycarbonyl (Boc) group stands out as a robust and versatile tool, particularly when employed in conjunction with polyethylene (B3416737) glycol (PEG) linkers. This technical guide provides a comprehensive overview of the fundamental role of the Boc protecting group in PEG linkers, detailing its mechanism, applications, and the associated experimental protocols critical for researchers in the field.
The Core Function of the Boc Protecting Group in PEG Linkers
The primary role of the Boc group in the context of PEG linkers is to serve as a temporary "gatekeeper" for primary and secondary amines.[1] Amines are nucleophilic and highly reactive functional groups ubiquitous in biomolecules such as proteins, peptides, and certain small molecule drugs. Uncontrolled reactivity of these amines during a multi-step synthesis or conjugation process can lead to a heterogeneous mixture of products, reducing the yield of the desired compound and complicating purification efforts.
By converting a reactive amine to a less nucleophilic carbamate, the Boc group effectively masks its reactivity.[2][3] This protection is stable under a wide range of conditions, including those used for coupling other functional groups, yet it can be readily and cleanly removed under specific, mildly acidic conditions.[4][5] This orthogonality is a key feature that allows for a stepwise and controlled approach to the synthesis of complex bioconjugates.[6]
Boc-protected PEG linkers are, therefore, invaluable reagents that offer the combined benefits of the PEG spacer—enhanced solubility, reduced immunogenicity, and improved pharmacokinetics—with the precise control over amine reactivity afforded by the Boc group.[7][] These linkers are typically heterobifunctional, possessing the Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other, enabling the sequential conjugation of two different molecules.[1][6]
Quantitative Data on Boc Deprotection and Linker Conjugation
The efficiency of both the deprotection of the Boc group and the subsequent conjugation reaction are critical for the successful application of Boc-PEG linkers. While exact yields can be substrate-dependent, the following tables summarize typical conditions and expected outcomes based on available literature and technical documentation.
Table 1: Common Acidic Conditions for Boc Deprotection of PEG Linkers [5]
| Reagent | Concentration | Solvent | Typical Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to Room Temp | 30 min - 2 hours | Most common and effective method. Volatile acid allows for easy removal. |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp | 1 - 4 hours | A strong acid alternative to TFA. |
| Zinc Bromide (ZnBr₂) | Excess | Dichloromethane (DCM) | Room Temp | Overnight | Milder Lewis acid condition, useful for substrates sensitive to strong Brønsted acids. |
Table 2: Example Protocols and Reported Yields for Boc Deprotection [4]
| Substrate | Reagents and Conditions | Yield |
| Boc-glycine | 50% TFA in DCM, Room Temp, 1 hr | >95% |
| Boc-protected amine on solid support | 55% TFA in DCM, Room Temp, 30 min | High Purity |
| Boc-amino-PEG-conjugate | 20% TFA in DCM, 0°C to RT, 1-2 hr | Typically >90% |
Table 3: Recommended Reaction Conditions for Conjugation of Amine-Reactive PEG Linkers
| Linker Functional Group | Target Functional Group | pH Range | Molar Excess of Linker | Typical Reaction Time |
| NHS Ester | Primary Amine | 7.2 - 8.5 | 10-20 fold | 30 min - 2 hours |
| Maleimide | Thiol (Sulfhydryl) | 6.5 - 7.5 | 10-20 fold | 2 - 4 hours |
Experimental Protocols
The following are detailed methodologies for key experiments involving Boc-protected PEG linkers.
Protocol for the Synthesis of a Heterobifunctional Boc-NH-PEG-Maleimide Linker
This protocol describes a two-step process for synthesizing a Boc-protected, maleimide-terminated PEG linker, a versatile tool for bioconjugation.
Step 1: Synthesis of Boc-NH-PEG-NH₂
-
Materials: Boc-NH-PEG-COOH, N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Ethylenediamine (B42938), Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether.
-
Activation of Carboxyl Group: Dissolve Boc-NH-PEG-COOH (1 eq) in anhydrous DCM. Add NHS (1.1 eq) and DCC (1.1 eq). Stir the reaction mixture at room temperature for 4-6 hours.
-
Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.
-
Amination: To the filtrate containing the Boc-NH-PEG-NHS ester, add a solution of ethylenediamine (10 eq) in DMF. Stir the reaction at room temperature overnight.
-
Precipitation and Purification: Precipitate the product by adding cold diethyl ether. Collect the precipitate by filtration and wash with diethyl ether to remove excess ethylenediamine and other impurities. Dry the product under vacuum.
Step 2: Maleimide Functionalization
-
Materials: Boc-NH-PEG-NH₂, Maleic anhydride (B1165640), Acetic anhydride, Triethylamine (TEA), Sodium acetate, Dichloromethane (DCM), Diethyl ether.
-
Formation of Maleamic Acid: Dissolve Boc-NH-PEG-NH₂ (1 eq) in DCM. Add maleic anhydride (1.2 eq) and stir at room temperature for 2-3 hours.
-
Cyclization to Maleimide: To the reaction mixture, add acetic anhydride (3 eq), TEA (1.5 eq), and a catalytic amount of sodium acetate. Heat the reaction to 40-50°C and stir for 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Precipitate the final product, Boc-NH-PEG-Maleimide, by adding cold diethyl ether. Dry the product under vacuum.
Protocol for Boc Deprotection of a PEG Linker
This protocol details the removal of the Boc protecting group to expose a primary amine.
-
Materials: Boc-protected PEG linker, Dichloromethane (DCM, anhydrous), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS, as a scavenger), Diethyl ether (cold), Saturated sodium bicarbonate solution.
-
Reaction Setup: Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Cool the solution to 0°C in an ice bath. Add TIS (2.5-5% v/v) to the solution to act as a carbocation scavenger, which is particularly important if the molecule contains sensitive groups like tryptophan or methionine.[5] Slowly add TFA to a final concentration of 20-50% (v/v).
-
Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[5]
-
Work-up:
-
Direct Precipitation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be precipitated by the addition of cold diethyl ether and collected by filtration.[5]
-
Aqueous Work-up (for free amine): If the free amine is required, carefully neutralize the reaction mixture by washing with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
-
Protocol for Conjugating a Boc-Deprotected PEG-Maleimide to a Thiol-Containing Peptide
This protocol outlines the conjugation of the newly synthesized linker to a peptide with a cysteine residue.
-
Materials: Boc-deprotected PEG-Maleimide (as TFA salt or free amine), Thiol-containing peptide, Phosphate-buffered saline (PBS, pH 7.0-7.5, degassed), Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), Size-exclusion chromatography (SEC) column.
-
Preparation of Reactants: Dissolve the thiol-containing peptide in degassed PBS buffer (pH 7.0-7.5). Dissolve the Boc-deprotected PEG-Maleimide in a minimal amount of DMF or DMSO.
-
Conjugation Reaction: Add the PEG-Maleimide solution to the peptide solution with gentle stirring. A 10-20 fold molar excess of the PEG-Maleimide is typically used.[9]
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the resulting PEG-peptide conjugate using size-exclusion chromatography to remove unreacted PEG linker and peptide.
-
Characterization: Characterize the final conjugate by methods such as MALDI-TOF mass spectrometry and HPLC to confirm successful conjugation and purity.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes involving Boc-protected PEG linkers.
General Experimental Workflow for Bioconjugation
Signaling Pathway for Targeted Drug Delivery using a PEGylated Nanoparticle
Workflow for Solid-Phase Peptide Synthesis (SPPS) Incorporating a PEG Linker
Conclusion
The Boc protecting group is an indispensable tool in the design and synthesis of advanced PEG linkers for a myriad of applications in research and drug development. Its stability, ease of removal under specific acidic conditions, and orthogonality with other protecting groups provide the necessary control for the construction of well-defined and homogeneous bioconjugates. A thorough understanding of the principles of Boc protection and deprotection, coupled with robust experimental protocols, empowers researchers to harness the full potential of Boc-PEG linkers in developing next-generation therapeutics and diagnostic agents.
References
- 1. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
The Propionate Moiety in Bioconjugation: A Technical Guide to its Function as a Versatile Linker Precursor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The methyl propionate (B1217596) group, as a discrete entity, does not function directly as a reactive component in bioconjugation. Instead, its core structure, the propionate (or propionyl) group, serves as a common and versatile scaffold for creating bifunctional linkers. In synthetic schemes for these linkers, the carboxylic acid of the propionate is often protected as a methyl ester. This technical guide elucidates the indirect but critical role of the methyl propionate structure in bioconjugation. It details the necessary steps of deprotection to unmask the reactive carboxyl group, its subsequent activation, and its application in forming stable covalent bonds with biomolecules. This process is fundamental in the construction of complex bioconjugates, including antibody-drug conjugates (ADCs).
The Core Concept: From Protected Precursor to Reactive Linker
The term "methyl propionate group" in the context of bioconjugation refers to a propionic acid moiety where the carboxyl group is masked as a methyl ester (-COOCH₃). This ester serves as a protecting group, preventing the carboxylic acid from undergoing unintended reactions during the synthesis of a larger linker or molecule.
The overarching function of this protected group is to act as a stable precursor that can be chemically converted into a reactive carboxyl group (-COOH) at the appropriate stage of a bioconjugation workflow. This unmasked carboxyl group can then be activated to react with nucleophiles on a biomolecule, most commonly the primary amines (-NH₂) found on lysine (B10760008) residues and the N-terminus of proteins.
The logical workflow for utilizing a methyl propionate-containing molecule in bioconjugation is a multi-step process:
Data Presentation: Stability and Reactivity
The critical stage in this workflow is the stability and reactivity of the activated propionate linker, typically in the form of an N-hydroxysuccinimide (NHS) ester. The primary competing reaction is hydrolysis, which deactivates the linker. The rate of hydrolysis is highly dependent on pH.
Table 1: Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
| Data compiled from multiple sources.[1][2] |
This data underscores the importance of performing conjugation reactions promptly after the formation of the NHS ester and within an optimal pH range (typically 7.2-8.5) to maximize the yield of the desired bioconjugate over hydrolysis.[1]
Table 2: Common Propionate-Based Crosslinkers and Their Properties
| Crosslinker | Acronym | Reactive Ends | Spacer Arm Length | Key Feature |
| Dithiobis(succinimidyl propionate) | DSP | NHS Ester, NHS Ester (Homobifunctional) | 12.0 Å | Amine-to-amine crosslinking with a cleavable disulfide bond.[3][4][5] |
| N-Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | NHS Ester, Pyridyldithiol (Heterobifunctional) | 6.8 Å | Amine-to-sulfhydryl conjugation with a cleavable disulfide bond.[6][7] |
| Succinimidyl 3-(maleimido)propionate | SMP | NHS Ester, Maleimide (Heterobifunctional) | 6.9 Å | Amine-to-sulfhydryl conjugation with a stable thioether bond. |
Experimental Protocols
Protocol 1: Methyl Ester Deprotection (Hydrolysis)
This protocol describes a general method for the hydrolysis of a methyl ester to a carboxylic acid.
Materials:
-
Methyl propionate-containing compound
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Dissolve the methyl ester compound in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Add 1-3 equivalents of LiOH to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).
-
Once the reaction is complete, carefully acidify the mixture to a pH of ~2-3 with dilute HCl.
-
Extract the carboxylic acid product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the deprotected carboxylic acid.[8]
Protocol 2: Activation of Propionic Acid and Conjugation to a Protein
This protocol details the two-step process of activating the deprotected propionic acid with EDC/NHS and conjugating it to a protein.
Materials:
-
Propionic acid-containing linker (from Protocol 3.1)
-
Protein to be conjugated in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting column
Procedure:
Step A: Activation of the Carboxylic Acid
-
Dissolve the propionic acid-containing linker in Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add a molar excess (typically 2-10 fold) of EDC and Sulfo-NHS to the linker solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.[9]
Step B: Conjugation to the Protein
-
Immediately add the activated linker solution from Step A to the protein solution in PBS, pH 7.2. The optimal pH for the reaction with primary amines is 7.2-8.5.[1]
-
The molar ratio of activated linker to protein should be optimized, but a 10-20 fold molar excess of linker is a common starting point.
-
Allow the conjugation reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will react with any excess NHS ester. Incubate for 15 minutes.
-
Purify the resulting protein conjugate from excess reagents and byproducts using a desalting column or dialysis.[10]
Conclusion
The methyl propionate group is best understood as a protected precursor to a reactive carboxylic acid within a linker molecule. Its function is to remain inert during the synthesis of complex linkers and then, through deprotection and activation, enable the covalent attachment of these linkers to biomolecules. The propionate structure itself provides a simple, stable, and synthetically tractable spacer arm. Mastery of the hydrolysis, activation, and conjugation protocols is essential for professionals in drug development and chemical biology to successfully create advanced bioconjugates for therapeutic and diagnostic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. proteochem.com [proteochem.com]
- 4. Dithiobis(succinimidyl propionate) (DSP) Homobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 5. DSP Crosslinker | CAS: 57757-57-0 | AxisPharm [axispharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
A Technical Guide to Boc-PEG4-methyl propionate: A Versatile Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Boc-PEG4-methyl propionate (B1217596), a heterobifunctional polyethylene (B3416737) glycol (PEG) linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This document details the commercial availability, purity, and application of Boc-PEG4-methyl propionate in the synthesis of PROTACs, providing a valuable resource for researchers in the field of targeted protein degradation.
Introduction to this compound as a PROTAC Linker
This compound is a chemical tool used extensively in the synthesis of PROTACs. Its structure consists of a Boc-protected amine, a four-unit polyethylene glycol (PEG4) spacer, and a methyl propionate ester. This specific arrangement of functional groups makes it an ideal component for linking a target protein-binding ligand (the "warhead") with an E3 ubiquitin ligase-binding ligand (the "anchor").
The PEG4 spacer offers several advantages in PROTAC design, including enhanced solubility and cell permeability of the final PROTAC molecule.[1][] The length of the PEG chain is a critical parameter that can be tuned to optimize the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[1] The Boc-protected amine and the methyl propionate provide orthogonal handles for sequential conjugation to the other components of the PROTAC.
Commercial Availability and Purity
This compound is readily available from a variety of commercial suppliers. The typical purity offered is ≥95% or ≥98%, which is suitable for most research and development applications. Below is a summary of key information for this compound and a table of representative suppliers.
Table 1: Compound Information for this compound
| Property | Value |
| CAS Number | 2100306-74-7[3] |
| Molecular Formula | C17H32O8[3] |
| Molecular Weight | 364.43 g/mol [3] |
Table 2: Commercial Suppliers of this compound
| Supplier | Catalog Number | Purity |
| ChemScene | CS-0148460 | ≥98%[3] |
| DC Chemicals | DC44069 | Not specified |
| MedchemExpress | HY-138481 | Not specified |
| TargetMol | T39533 | Not specified |
Note: This table is not exhaustive and represents a selection of suppliers found. Purity levels should always be confirmed by consulting the supplier's certificate of analysis for a specific lot.
The Role of this compound in PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome. This compound serves as the linker that connects the two binding moieties, playing a critical role in the formation and stability of this ternary complex.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following are generalized protocols for the key chemical transformations.
Amide Coupling of a Carboxylic Acid-Functionalized Ligand to the Boc-Protected Amine
This protocol describes the reaction of a ligand (either the warhead or the E3 ligase binder) containing a carboxylic acid with the Boc-protected amine of a PEG linker after deprotection of the Boc group. For this compound, the methyl ester would first need to be hydrolyzed to the corresponding carboxylic acid.
Reagents and Materials:
-
Ligand-COOH (1.0 eq)
-
Boc-PEG4-NH2 (deprotected from this compound, 1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the Ligand-COOH in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the Boc-PEG4-NH2 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the amide-linked intermediate.
Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal a free amine, which is then available for subsequent coupling reactions.
Reagents and Materials:
-
Boc-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine is often obtained as a TFA salt and can be used in the next step without further purification.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its commercial availability and well-defined structure, combined with the favorable properties of the PEG spacer, make it a popular choice for researchers in the field of targeted protein degradation. The experimental protocols provided in this guide offer a starting point for the rational design and synthesis of novel PROTAC molecules, paving the way for the development of new therapeutics for a wide range of diseases.
References
Introduction: The Critical Role of the Linker in PROTACs
An In-Depth Technical Guide to PEG Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the degradation process.[4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[5][6]
Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[3][7] Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the PROTAC's cellular permeability and pharmacokinetic profile.[7][8] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique and advantageous physicochemical properties.[3][8]
Core Principles of PEG Linkers in PROTAC Design
PEG linkers consist of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity and flexibility.[3][7] This structure addresses several key challenges in the development of PROTACs, which are often large, complex molecules with a tendency towards poor solubility and low cell permeability.[3][9]
Enhancing Solubility and Physicochemical Properties
A significant hurdle in PROTAC development is their frequent high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[9] The incorporation of PEG chains is a well-established strategy to counteract this.[3] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving interactions with aqueous environments and thereby increasing the solubility of the PROTAC molecule.[3] This enhancement is crucial for formulation, bioavailability, and overall pharmacokinetic profiles.[3][10]
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous.[3] Compared to more rigid alkyl chains, PEG linkers are more likely to adopt folded conformations.[3] This conformational flexibility can shield the PROTAC's polar surface area, creating a more compact and less polar structure that is better able to traverse the lipophilic cell membrane.[3] However, an optimal balance must be struck, as excessive PEGylation can also decrease cellular uptake.[3]
Optimizing Ternary Complex Formation
The primary function of the linker is to enable the formation of a stable and productive ternary complex.[9] The length and flexibility of the PEG linker are critical for this process.[11] A linker that is too short may create steric hindrance, preventing the POI and E3 ligase from coming together effectively. Conversely, an excessively long linker can lead to a higher entropic penalty upon binding, reducing the stability of the complex and decreasing potency.[11] PEG linkers offer a modular and predictable way to vary the distance between the two ligands in discrete increments, allowing for the empirical determination of the optimal length for each specific POI-E3 ligase pair.[11][]
PROTAC Mechanism of Action
The mechanism by which a PROTAC induces targeted protein degradation is a cyclical process. The PROTAC first binds to both the Protein of Interest (POI) and an E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to attach multiple ubiquitin tags to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. The PROTAC is subsequently released and can participate in further degradation cycles.[1][2]
Quantitative Analysis: Impact of PEG Linker Length on Efficacy
The efficacy of a PROTAC is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[11][13] The length of the PEG linker is a critical parameter that must be optimized to achieve a low DC50 and a high Dmax.
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Estrogen Receptor α (ERα) | VHL | Alkyl/Ether | < 12 | No degradation | - |
| 16 | 10 | 90 | |||
| 19 | 25 | 85 | |||
| TANK-binding kinase 1 (TBK1) | VHL | PEG | < 12 | No degradation | - |
| 21 | 3 | 96 | |||
| 29 | 292 | 76 | |||
| Bruton's Tyrosine Kinase (BTK) | Cereblon | PEG | - | 2.2 | 97 |
Table 1: Comparative degradation efficacy of PROTACs with varying linker lengths for different protein targets. Data is compiled from multiple sources to illustrate general trends.[14][15]
As the data illustrates, there is an optimal linker length for each PROTAC system. Linkers that are too short fail to induce degradation, while those that are excessively long can lead to a decrease in potency.[11][14]
Experimental Protocols
General Synthesis of a PEGylated PROTAC (Amide Coupling)
This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand via a bifunctional PEG linker using amide bond formation.[16]
Materials:
-
POI ligand with a suitable functional group (e.g., carboxylic acid).
-
E3 ligase ligand with a suitable functional group (e.g., amine).
-
Bifunctional PEG linker (e.g., Amine-PEGn-Boc).
-
Peptide coupling reagents (e.g., HATU, HOBt).
-
Base (e.g., DIPEA).
-
Deprotection agent (e.g., TFA in DCM).
-
Anhydrous solvents (e.g., DMF, DCM).
-
Purification supplies (e.g., HPLC).
Procedure:
-
First Coupling Reaction:
-
Dissolve the POI ligand (with a carboxylic acid group, 1.0 eq) and Amine-PEGn-Boc (1.1 eq) in anhydrous DMF.[16]
-
Add coupling reagents like HATU (1.2 eq) and a base like DIPEA (3.0 eq).[16]
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.[16]
-
Purify the resulting POI-PEGn-Boc intermediate by flash column chromatography or preparative HPLC.[16]
-
-
Boc Deprotection:
-
Dissolve the purified POI-PEGn-Boc intermediate in dichloromethane (B109758) (DCM).[16]
-
Add trifluoroacetic acid (TFA, typically 20-50% v/v) at 0 °C.[16]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.[16]
-
Concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (POI-PEGn-NH2) is often used directly in the next step.[16]
-
-
Second Coupling Reaction:
-
Follow the procedure for the first coupling reaction, using the deprotected POI-PEGn-NH2 intermediate and an E3 ligase ligand functionalized with a carboxylic acid.
-
After the reaction is complete, purify the final PROTAC product using preparative HPLC.
-
Western Blotting for Protein Degradation Analysis
Western blotting is a standard and essential method to quantify the reduction in target protein levels following PROTAC treatment.[4][13]
Materials:
-
Cell culture reagents.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Ice-cold phosphate-buffered saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the POI.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (and a vehicle control) for a predetermined time (e.g., 18-24 hours).[13]
-
Cell Lysis: Wash the cells with ice-cold PBS. Add RIPA buffer to lyse the cells and release the proteins.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel for separation by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control band intensity to determine the percentage of protein degradation relative to the vehicle control.[14]
-
PROTAC Design and Development Workflow
The development of a novel PROTAC is an iterative process that begins with target identification and progresses through cycles of design, synthesis, and biological evaluation to identify an optimized lead candidate.[2][17]
Challenges and Future Directions
While PEG linkers offer significant advantages, their use is not without challenges. The "trial and error" approach to optimizing linker length can be resource-intensive.[3] However, this is gradually being replaced by more rational, structure-guided strategies.[3] Advances in structural biology (e.g., cryo-EM) and computational modeling are beginning to provide detailed insights into the structure and dynamics of ternary complexes.[8] This knowledge will enable the more precise design of linkers to achieve superior potency and selectivity, further accelerating the development of this powerful therapeutic class.[8]
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs.[3] They provide a powerful means to enhance solubility, modulate cell permeability, and critically, to optimize the spatial arrangement required for efficient ternary complex formation and subsequent protein degradation.[3][10] A systematic approach to linker design, exploring a range of PEG lengths and compositions, is paramount for achieving potent and selective protein degradation.[14] As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase continues to grow, the rational design of linkers will play an increasingly vital role in unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Acid-Catalyzed Deprotection of Boc-PEG4-Methyl Propionate
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in organic synthesis, particularly in the fields of peptide synthesis, drug discovery, and bioconjugation. Its widespread use is attributed to its stability across a range of chemical conditions and its facile removal under mild acidic conditions.[1] This application note provides detailed protocols for the deprotection of Boc-PEG4-methyl propionate (B1217596), a bifunctional linker possessing a protected amine and a methyl ester. The primary challenge with this substrate is the selective cleavage of the Boc group without inducing hydrolysis of the acid-sensitive methyl propionate ester.[2][3]
This document outlines two common and effective methods for Boc deprotection: one utilizing Trifluoroacetic Acid (TFA) and the other employing Hydrochloric Acid (HCl) in dioxane.[1][4] It includes detailed experimental procedures, a summary of reaction parameters, methods for reaction monitoring, and work-up procedures to isolate the resulting amine salt or the free amine.
Data Presentation
The successful deprotection of Boc-PEG4-methyl propionate hinges on the careful selection of reagents and reaction conditions to maximize the yield of the desired amine while minimizing the hydrolysis of the methyl ester. The following table summarizes typical quantitative data for the two recommended protocols.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: 4M HCl in Dioxane | Reference(s) |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) | [1][4] |
| Solvent | Dichloromethane (DCM), anhydrous | 1,4-Dioxane (B91453), anhydrous | [1][3] |
| Reagent Concentration | 20-50% (v/v) TFA in DCM | 4 M | [3][4] |
| Temperature | 0 °C to Room Temperature (20-25 °C) | Room Temperature (20-25 °C) | [1][5] |
| Reaction Time | 30 minutes - 2 hours | 30 minutes - 6 hours | [1][2] |
| Expected Outcome | High yield of amine, potential for 10-20% ester hydrolysis.[2] | High yield of amine, excellent ester stability.[1][2] |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Trifluoroacetic acid (TFA)
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM), anhydrous
-
1,4-Dioxane, anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
LC-MS system
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is rapid but may cause partial hydrolysis of the methyl ester.[2] Careful monitoring is crucial.
1. Reaction Setup: a. Dissolve this compound in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.[6] b. Cool the solution to 0 °C using an ice bath.[5] c. Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v). A 25% TFA/DCM solution is a good starting point.[1][7]
2. Reaction Monitoring: a. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[3] b. Monitor the reaction progress every 30 minutes using TLC or LC-MS.[1]
- TLC: Use a suitable eluent (e.g., 10% methanol (B129727) in DCM). The product, being a more polar amine, will have a lower Rf value than the starting material. Visualize with ninhydrin (B49086) stain, which specifically detects primary amines.[1]
- LC-MS: Observe the disappearance of the mass peak corresponding to the Boc-protected starting material and the appearance of the mass peak for the deprotected product.[1]
3. Work-up:
Option A: Isolation of the Amine TFA Salt a. Upon reaction completion (typically 1-2 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3] b. To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[3] c. The resulting residue is the amine product as its TFA salt, which can often be used directly in subsequent reactions.
Option B: Isolation of the Free Amine a. After concentrating the reaction mixture (Step 3A.a), dissolve the residue in DCM.[1] b. Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA. Caution: CO₂ gas will evolve.[1][5] c. Wash the organic layer with brine.[1] d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.[1]
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is generally milder towards ester groups and is recommended for substrates where ester integrity is critical.[1][2]
1. Reaction Setup: a. Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar. b. Add a solution of 4M HCl in 1,4-dioxane.[4]
2. Reaction Monitoring: a. Stir the reaction at room temperature.[1] b. Monitor the reaction progress periodically (e.g., every hour) by TLC or LC-MS as described in Protocol 1 (Section 2.b). This reaction may take longer than the TFA method.[2]
3. Work-up:
Option A: Isolation of the Amine HCl Salt a. Once the reaction is complete, remove the solvent and excess HCl under reduced pressure to yield the product as its hydrochloride salt.[4][8]
Option B: Isolation of the Free Amine a. Follow the same procedure as for the TFA work-up (Protocol 1, Section 3B), using a basic wash with saturated NaHCO₃ to neutralize the HCl and isolate the free amine.[1]
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the chemical transformation and the experimental workflow for the Boc deprotection process.
References
- 1. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols: Standard Conditions for TFA-Mediated Boc Removal from PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in the synthesis of complex molecules, including PEGylated linkers used in drug development, bioconjugation, and proteomics. Its removal is a critical step, and trifluoroacetic acid (TFA) is the most common reagent for this deprotection. This document provides detailed application notes and standardized protocols for the efficient and clean removal of the Boc group from polyethylene (B3416737) glycol (PEG) linkers using TFA.
Core Principles of Boc Deprotection
The mechanism of TFA-mediated Boc deprotection involves the protonation of the carbamate (B1207046) oxygen by TFA, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a TFA salt. While generally efficient, the reaction requires careful control of conditions to prevent side reactions and ensure complete deprotection, especially with sensitive substrates or high molecular weight PEG chains.
Quantitative Data Summary
The selection of appropriate reaction conditions is crucial for successful Boc deprotection. The following tables summarize common starting points and troubleshooting options for TFA-mediated Boc removal from PEG linkers.
Table 1: Common Acidic Conditions for Boc Deprotection [1]
| Reagent | Concentration (v/v) | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Trifluoroacetic Acid (TFA) | 95% (with scavengers) | None (neat) or DCM | 1 - 2 hours | Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0.5 - 4 hours | Room Temp |
Table 2: Common Scavengers to Prevent Side Reactions [2][3]
| Scavenger | Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Traps tert-butyl cations, particularly effective in protecting tryptophan and methionine residues. |
| Water | 2.5% | Acts as a scavenger for tert-butyl cations. |
| Thioanisole | 2.5 - 5% | Protects methionine from tert-butylation.[3] |
| Anisole | 2.5 - 5% | A general scavenger for various nucleophilic residues.[3] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol is suitable for most standard Boc-protected PEG linkers.
Materials:
-
Boc-protected PEG linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, recommended)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether, cold (for precipitation)
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M.[1]
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the desired final concentration (typically 20-50% v/v).[1]
-
If the substrate is sensitive to alkylation by the tert-butyl cation, add a scavenger such as TIS (2.5-5% v/v).[1][2]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[1]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
Optional Neutralization: To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[1]
-
Alternative Work-up (Precipitation): For some PEG-linkers, the deprotected TFA salt can be precipitated by adding cold diethyl ether to the concentrated reaction residue.[1][3] The precipitate can then be collected by filtration.
Protocol 2: Boc Deprotection using a TFA/Scavenger Cocktail
This protocol is recommended for peptides or other sensitive molecules containing residues prone to alkylation.
Materials:
-
Boc-protected PEGylated protein or peptide
-
Deprotection Cocktail: 95% TFA, 2.5% water, 2.5% TIS (v/v/v)[2]
-
Diethyl ether, cold
Procedure:
-
If the sample is in an aqueous buffer, lyophilize the purified t-Boc-PEGylated protein to dryness.[2]
-
Prepare the deprotection cocktail fresh. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cold deprotection cocktail to the lyophilized substrate.
-
Incubate the reaction on ice for 1 hour, with occasional gentle mixing.[2]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, remove the TFA by evaporation under a stream of nitrogen or by concentrating under reduced pressure.[2]
-
Precipitate the deprotected product by adding cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the product, wash the pellet with cold diethyl ether, and dry under vacuum.[2]
Monitoring the Reaction
Consistent monitoring is key to achieving complete deprotection without unnecessary exposure to harsh acidic conditions.
Table 3: Analytical Methods for Monitoring Boc Deprotection
| Method | Principle | Observations |
| Thin-Layer Chromatography (TLC) | The deprotected amine is more polar than the Boc-protected starting material. | The product spot will have a lower Rf value than the starting material spot.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides accurate quantification of starting material, product, and any side products. | Disappearance of the mass corresponding to the Boc-protected compound and appearance of the mass of the deprotected product.[1] |
| ¹H NMR Spectroscopy | Monitors the disappearance of the characteristic signal of the tert-butyl protons of the Boc group. | The singlet at approximately 1.4 ppm will disappear upon complete deprotection.[1] |
Troubleshooting
Table 4: Common Issues and Solutions in TFA-Mediated Boc Deprotection
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient acid strength or concentration. - Inadequate reaction time or temperature.[1] - Steric hindrance from the PEG chain.[1] - Poor solubility of the substrate. | - Increase the TFA concentration (e.g., from 20% to 50%).[1] - Extend the reaction time and continue to monitor. - Consider a stronger acid system like 4M HCl in 1,4-dioxane.[1] - Ensure the chosen solvent fully dissolves the PEGylated compound. |
| Observation of Side Products | - Alkylation of nucleophilic residues (e.g., tryptophan, methionine) by the tert-butyl cation.[3] - Cleavage of other acid-labile protecting groups (e.g., t-butyl esters). | - Add scavengers like TIS and/or water to the reaction mixture.[2][3] - Use a milder deprotection condition if other acid-sensitive groups are present. |
| Difficulty Removing Residual TFA | - TFA has a relatively high boiling point and can form azeotropes. | - Perform multiple co-evaporations with toluene.[1] - For small-scale reactions, blow down the solution with a stream of nitrogen.[4] |
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the chemical transformation involved in TFA-mediated Boc deprotection.
Caption: General workflow for TFA-mediated Boc deprotection of PEG linkers.
Caption: Chemical transformation in TFA-mediated Boc deprotection.
References
Application Note: Amide Bond Formation using Boc-PEG4-Methyl Propionate and a Primary Amine for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene glycol (PEG) linkers are widely utilized in drug delivery and bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[] The formation of a stable amide bond is a common and robust method for covalently attaching PEG linkers to proteins, peptides, and other amine-containing molecules.[2][3] This application note provides a detailed protocol for the conjugation of a primary amine to Boc-PEG4-methyl propionate (B1217596). The Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection of a terminal amine for further modification if required, making it a versatile tool in the synthesis of complex bioconjugates.[4][5]
The protocol described herein involves a two-step process. First, the methyl ester of Boc-PEG4-methyl propionate is hydrolyzed to the corresponding carboxylic acid. Second, the carboxylic acid is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then readily reacts with a primary amine to form a stable amide bond.[6][7][8]
Key Applications:
-
PEGylation of proteins and peptides: Improves solubility, reduces immunogenicity, and prolongs circulation half-life.[]
-
Antibody-Drug Conjugate (ADC) development: The PEG linker can serve as a spacer between the antibody and the cytotoxic payload.[][10]
-
Surface functionalization: Modification of nanoparticles, beads, and other surfaces for various biomedical applications.[11]
-
PROTACs: Use in the synthesis of Proteolysis Targeting Chimeras.[12]
Experimental Protocols
Materials and Reagents
-
This compound
-
Primary amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
0.1 M MES buffer (4-Morpholineethanesulfonic acid), pH 4.5-6.0
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography supplies (e.g., silica (B1680970) gel)
-
Analytical instruments: LC-MS, NMR
Protocol 1: Hydrolysis of this compound to Boc-PEG4-propionic acid
-
Dissolve this compound in a mixture of Tetrahydrofuran (THF) and water.
-
Add 1.2 equivalents of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-PEG4-propionic acid.
Protocol 2: Amide Bond Formation via EDC/NHS Coupling
This protocol is adapted from standard EDC/NHS coupling procedures.[6][7]
A. Activation of Boc-PEG4-propionic acid
-
Dissolve Boc-PEG4-propionic acid (1 equivalent) in anhydrous DMF or DCM.[7]
-
Add NHS (1.2 equivalents) or Sulfo-NHS (1.2 equivalents) to the solution.[6] The activation reaction is most efficient at a pH range of 4.5-7.2.[6] For reactions in aqueous buffer, use 0.1 M MES buffer, pH 5-6.[7]
-
Add EDC (1.5 equivalents) to the reaction mixture.[13]
-
Stir the reaction at room temperature for 15-60 minutes.[6][14]
B. Conjugation to the Primary Amine
-
Dissolve the primary amine-containing molecule (1 to 1.5 equivalents) in a suitable buffer. The reaction of the NHS-activated molecule with primary amines is most efficient at pH 7-8.[6] A common choice is phosphate-buffered saline (PBS) at pH 7.2-7.5.[7]
-
Add the activated Boc-PEG4-propionic acid solution to the primary amine solution.
-
Stir the reaction mixture for 2 hours at room temperature or overnight at 4°C.[6]
-
Monitor the reaction progress by LC-MS or TLC.
C. Quenching and Purification
-
Quench the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS ester.[6]
-
Alternatively, hydroxylamine (B1172632) can be added to hydrolyze non-reacted NHS esters.[7]
-
Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or preparative HPLC to remove excess reagents and byproducts.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value/Range | Notes |
| Reactant Molar Ratios | ||
| Boc-PEG4-propionic acid | 1 eq. | |
| Primary Amine | 1 - 1.5 eq. | An excess of the amine can be used to drive the reaction to completion. |
| EDC | 1.5 eq. | |
| NHS/Sulfo-NHS | 1.2 eq. | |
| Reaction Conditions | ||
| Activation pH | 4.5 - 6.0 | MES buffer is a suitable choice.[7] |
| Coupling pH | 7.2 - 8.0 | PBS is a common buffer for this step.[7] |
| Temperature | Room Temperature | Can be performed at 4°C for sensitive molecules. |
| Reaction Time | 2 - 12 hours | Monitor by LC-MS or TLC for completion.[14] |
| Expected Outcome | ||
| Yield | 60 - 90% | Highly dependent on the nature of the primary amine and purification method. |
| Purity | >95% | Achievable with appropriate purification. |
| Characterization | ||
| Techniques | LC-MS, NMR, HPLC | To confirm the identity and purity of the final conjugate.[][15] |
Visualizations
Caption: Reaction scheme for the two-step amide bond formation.
Caption: Experimental workflow for amide bond formation.
References
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. Boc | Polymer PEG | AxisPharm [axispharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
- 10. medkoo.com [medkoo.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. peptide.com [peptide.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Utilizing Derivatives of Boc-PEG4-methyl propionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Boc-PEG4-methyl propionate (B1217596) derivatives in click chemistry. Polyethylene glycol (PEG) linkers are widely incorporated in drug development to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules. The Boc-PEG4-methyl propionate scaffold offers a versatile platform for synthesizing customized linkers for applications in antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted therapies.
This document details the necessary chemical modifications to prepare this compound for click chemistry reactions, followed by protocols for bioconjugation.
Overview of Click Chemistry with PEG Linkers
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and specific.[1] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[1] These reactions are bioorthogonal, meaning they do not interfere with biological processes, making them ideal for bioconjugation.[1]
PEG linkers, such as those derived from this compound, are incorporated into bioconjugates to:
-
Enhance Solubility: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules in aqueous environments.
-
Improve Pharmacokinetics: PEGylation can increase the in vivo half-life of a drug by reducing renal clearance and protecting it from enzymatic degradation.
-
Reduce Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system.
Synthesis of Click Chemistry-Ready Boc-PEG4 Derivatives
The commercially available this compound requires modification to introduce a reactive handle for click chemistry, such as an azide (B81097) or a terminal alkyne. This is typically achieved through a two-step process:
-
Hydrolysis of the Methyl Ester: The methyl propionate is hydrolyzed to a carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is coupled with an amine-containing azide or alkyne linker.
Logical Workflow for Synthesis
Caption: Synthetic workflow from this compound to a click-ready derivative.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to Boc-PEG4-acid
This protocol describes the saponification of the methyl ester to yield the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-PEG4-acid.
Expected Outcome: The hydrolysis should proceed with high yield (>90%). The product can be characterized by NMR and mass spectrometry.
Protocol 2: Synthesis of Boc-PEG4-alkyne via EDC/NHS Coupling
This protocol details the coupling of Boc-PEG4-acid with an alkyne-containing amine, such as propargylamine (B41283).
Materials:
-
Boc-PEG4-acid (1 equivalent)
-
Propargylamine (1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)
-
N-hydroxysuccinimide (NHS) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
DIPEA (Diisopropylethylamine) (2 equivalents)
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve Boc-PEG4-acid in anhydrous DCM or DMF.
-
Add EDC and NHS to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve propargylamine in anhydrous DCM or DMF and add DIPEA.
-
Add the propargylamine solution to the activated Boc-PEG4-acid solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.[2]
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Boc-PEG4-alkyne.
Quantitative Data for Synthesis:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Typical Yield |
| This compound | Boc-PEG4-acid | LiOH | THF/H₂O | 2-4 hours | >90% |
| Boc-PEG4-acid | Boc-PEG4-alkyne | Propargylamine, EDC, NHS, DIPEA | DCM/DMF | 1-2 hours | 80-90% |
| Boc-PEG4-acid | Boc-PEG4-azide | Amino-azide, EDC, NHS, DIPEA | DCM/DMF | 1-2 hours | 80-90% |
Application: Bioconjugation of a Fluorescent Dye to a Protein
This section provides a general protocol for the copper(I)-catalyzed click chemistry (CuAAC) conjugation of a Boc-PEG4-azide derivative to an alkyne-modified fluorescent dye, followed by deprotection and conjugation to a protein.
Experimental Workflow
Caption: Workflow for protein bioconjugation using a Boc-PEG4-azide derivative.
Protocol 3: CuAAC Reaction
Materials:
-
Boc-PEG4-azide
-
Alkyne-functionalized molecule (e.g., fluorescent dye)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., DMF/water mixture, DMSO)
Procedure:
-
Dissolve the Boc-PEG4-azide and the alkyne-functionalized molecule in the chosen solvent.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. A typical molar ratio is 1:1.2 (alkyne:azide) with 0.1 equivalents of CuSO₄ and 0.5 equivalents of sodium ascorbate.
-
Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, the product can be purified by preparative HPLC.
Quantitative Data for CuAAC Reaction:
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Reaction Time | Typical Yield |
| Boc-PEG4-azide | Alkyne-Dye | CuSO₄, Sodium Ascorbate | DMF/H₂O | 1-4 hours | >95% |
| Boc-PEG4-alkyne | Azide-Peptide | CuSO₄, Sodium Ascorbate | DMSO/H₂O | 1-4 hours | >95% |
Protocol 4: Boc Deprotection
Materials:
-
Boc-protected PEG conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected PEG conjugate in DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the amine can be used directly or neutralized.
Protocol 5: Protein Conjugation
This protocol assumes the target protein has been functionalized with an NHS-ester.
Materials:
-
Amine-PEG4-Triazole-Dye (TFA salt)
-
NHS-ester functionalized protein
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Dissolve the amine-PEG4-triazole-dye in the reaction buffer.
-
Add the dye solution to the protein solution at a desired molar excess.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding the quenching buffer.
-
Purify the protein-dye conjugate using size-exclusion chromatography or dialysis to remove excess reagents.
Conclusion
This compound is a valuable and versatile starting material for creating custom PEG linkers for click chemistry applications. The protocols provided herein offer a roadmap for the synthesis of azide and alkyne derivatives and their subsequent use in bioconjugation. These methods are central to the development of advanced therapeutics and diagnostics, including ADCs and PROTACs, where precise control over molecular architecture is paramount. Researchers should optimize the reaction conditions for their specific substrates and applications to achieve the best results.
References
Application Notes and Protocols for Incorporating Boc-PEG4-Linkers in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of a Boc-protected, four-unit polyethylene (B3416737) glycol (PEG) linker into a peptide sequence using t-butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The inclusion of PEG linkers can significantly enhance the therapeutic properties of peptides.
Introduction: The Role of PEGylation in Peptide Therapeutics
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient assembly of amino acids into complex peptides on an insoluble resin support. The Boc/Bzl (t-butoxycarbonyl/benzyl) protection strategy is a classic and robust method for this process.
PEGylation, the covalent attachment of polyethylene glycol chains, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[1][2] Incorporating short, discrete PEG linkers like PEG4 can:
-
Increase Solubility : The hydrophilic nature of the PEG chain improves the solubility of hydrophobic peptides in aqueous media.[3][]
-
Enhance Stability : PEG chains can sterically hinder proteolytic enzymes, protecting the peptide from rapid degradation and extending its circulating half-life.[5]
-
Reduce Immunogenicity : The PEG moiety can mask antigenic sites on the peptide, reducing the likelihood of an immune response.[1][]
-
Improve Pharmacokinetics : By increasing the hydrodynamic volume of the peptide, PEGylation can reduce renal clearance, leading to prolonged circulation time in the body.[3][5]
Boc-PEG4-propionic acid is a suitable reagent for this purpose, featuring a temporary Boc protecting group on the amine and a terminal carboxylic acid for coupling to the peptide's N-terminus.
Applications in Drug Development
The modification of peptides with PEG linkers is a critical tool in modern drug development.[6]
-
Targeted Drug Delivery : PEG linkers are integral to creating Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs), where they connect a cytotoxic payload to a targeting moiety.[7][] The linker's properties can influence the stability and release of the drug.
-
PROTACs : In Proteolysis Targeting Chimeras (PROTACs), a PEG linker often serves as the flexible bridge connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase. This proximity induces ubiquitination and subsequent degradation of the target protein by the proteasome. Boc-PEG4-methyl propionate (B1217596) and its derivatives are commonly used in the synthesis of PROTACs.[9][10]
Below is a diagram illustrating the general mechanism of action for a PROTAC, a key application for PEG linkers.
Figure 1: PROTAC-Mediated Protein Degradation Pathway.
Experimental Protocols
This section details the protocols for incorporating a Boc-PEG4 linker into a peptide sequence via Boc-SPPS. The workflow begins with a standard peptide synthesis, followed by the coupling of the PEG linker, and concludes with cleavage from the solid support.
References
- 1. bachem.com [bachem.com]
- 2. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 3. cphi-online.com [cphi-online.com]
- 5. qyaobio.com [qyaobio.com]
- 6. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 7. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 9. Boc-PEG4-methyl propionate|CAS 2100306-74-7|DC Chemicals [dcchemicals.com]
- 10. targetmol.cn [targetmol.cn]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEGylated Compounds
Welcome to the technical support center for troubleshooting issues related to the tert-butyloxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG)ylated compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my Boc deprotection of the PEGylated compound incomplete?
Incomplete Boc deprotection is a common issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid (e.g., trifluoroacetic acid - TFA) is too weak or its concentration is too low, the reaction may not proceed to completion.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1]
-
Poor Solubility: The choice of solvent is critical. If the PEGylated compound is not fully dissolved, the deprotection reaction will be inefficient. Dichloromethane (B109758) (DCM) is a common solvent for TFA-mediated deprotection.[1]
-
Reagent Quality: TFA is hygroscopic, and the presence of water can decrease its effective acidity, leading to a slower reaction.[2]
Troubleshooting Steps:
-
Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]
-
Extend the reaction time and monitor the progress using an appropriate analytical technique.[1]
-
Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[1]
-
Ensure the chosen solvent provides good solubility for your specific PEGylated compound.[1]
2. What are those unexpected side products in my reaction mixture?
Side product formation can occur due to the reactive nature of the carbocation intermediate generated during Boc deprotection.
-
Alkylation: The tert-butyl cation formed during deprotection is an electrophile and can alkylate nucleophilic residues on your molecule, such as tryptophan, methionine, or free thiols.[3][4]
-
Degradation of Acid-Sensitive Groups: If your PEGylated compound contains other acid-labile protecting groups or functional groups (e.g., some esters), they may be partially or fully cleaved under the deprotection conditions.[5]
Preventative Measures:
-
Use of Scavengers: To prevent alkylation, add scavengers to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS), water, thioanisole, or phenol. A common cocktail is 95:2.5:2.5 (v/v/v) TFA:TIS:Water.[3]
-
Milder Deprotection Conditions: If your compound is sensitive to strong acids, consider alternative, milder methods such as using zinc bromide or TMSI in an organic solvent.[6]
3. How can I effectively monitor the progress of the deprotection reaction?
Careful monitoring is crucial to ensure complete deprotection without unnecessary exposure to harsh acidic conditions.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method. The deprotected amine is more polar and will have a lower Rf value than the Boc-protected starting material. The spots can be visualized using a ninhydrin (B49086) stain, which reacts with the newly formed primary amine to give a colored spot.[2][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products by observing the disappearance of the mass corresponding to the Boc-protected compound and the appearance of the mass of the deprotected product.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[2]
4. What is the best way to work up the reaction and isolate my deprotected PEGylated compound?
The work-up procedure will depend on the properties of your final product.
-
Concentration and Co-evaporation: After the reaction is complete, the solvent and excess TFA can be removed under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[1]
-
Precipitation: The deprotected PEGylated compound, often as a TFA salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[1]
-
Aqueous Workup: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the TFA salt.[1]
Data Presentation
Table 1: General Reaction Conditions for Boc Deprotection with TFA
| Parameter | Value | Reference |
| TFA Concentration | 25-50% in Dichloromethane (DCM) | [7] |
| Temperature | Room Temperature (20-25 °C) | [7] |
| Reaction Time | 30 minutes - 2 hours | [7] |
| Equivalents of TFA | 5 - 10 equivalents (or used as a solvent mixture) | [7] |
Table 2: Troubleshooting Guide for Incomplete Deprotection
| Observation | Potential Cause | Recommended Action |
| Incomplete reaction after standard time | Insufficient acid strength/concentration | Increase TFA concentration to 50% in DCM. |
| Incomplete reaction after standard time | Inadequate reaction time | Extend reaction time to 2-4 hours and monitor by LC-MS. |
| Incomplete reaction, poor solubility | Inappropriate solvent | Test solubility in alternative solvents like dioxane. |
| Presence of side products | Alkylation by tert-butyl cation | Add scavengers (e.g., TIS, water) to the reaction mixture. |
| Degradation of the main product | Presence of acid-sensitive groups | Use milder deprotection conditions (e.g., 4M HCl in dioxane, Zinc Bromide). |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected PEGylated compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3 times) to remove residual TFA.[1]
-
The resulting TFA salt of the deprotected amine can be used directly or further purified. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
-
Dissolve the Boc-protected PEGylated compound in 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. This method may require longer reaction times compared to TFA.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting hydrochloride salt can be used directly or neutralized as described in Protocol 1.
Mandatory Visualizations
References
Technical Support Center: Amide Coupling with Boc-PEG4-Propionic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during amide coupling reactions with Boc-PEG4-propionic acid and related activated PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What is Boc-PEG4-propionic acid and what is it used for?
Boc-PEG4-propionic acid is a hydrophilic linker molecule commonly used in bioconjugation, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras). It features a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. The PEG spacer enhances solubility and reduces steric hindrance, while the Boc group allows for selective deprotection in subsequent synthetic steps. The terminal carboxylic acid is the reactive handle for forming a stable amide bond with a primary or secondary amine on a target molecule.[1]
Q2: What are the most common side reactions during amide coupling with Boc-PEG4-propionic acid?
The most prevalent side reactions include:
-
Hydrolysis of the activated ester: The activated carboxylic acid (e.g., as an NHS ester) can react with water in the solvent, leading to the regeneration of the carboxylic acid and a reduction in yield.[2][3]
-
Racemization/Epimerization: If the amine being coupled is chiral, the harsh conditions of some coupling reactions can lead to a loss of stereochemical integrity.[4]
-
Formation of N-acylurea: When using carbodiimide (B86325) coupling agents like EDC, the activated O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct that is unreactive towards the desired amine.[4]
-
Premature Boc deprotection: The Boc protecting group is sensitive to acidic conditions. If the reaction pH drops too low, the Boc group can be prematurely cleaved, exposing the amine and potentially leading to unwanted side reactions.[5]
Q3: Which coupling reagents are recommended for use with Boc-PEG4-propionic acid?
Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[6]
Q4: Is there a risk of transesterification if my target molecule contains an ester group?
While transesterification is a known reaction, it is generally not a major side reaction under the standard conditions used for EDC/NHS or HATU-mediated amide coupling, which are typically performed at or below room temperature. However, if the reaction conditions involve high temperatures or strong bases, the risk of transesterification could increase.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low Yield of Desired Amide Product | Hydrolysis of activated ester: EDC/NHS-activated intermediates are moisture-sensitive. | Use anhydrous solvents and store reagents in a desiccator. Prepare reagent solutions immediately before use.[2] |
| Inefficient activation: Incorrect pH for the activation step. | For EDC/NHS coupling, perform the activation of the carboxylic acid at a pH of 4.5-6.0 using a non-amine, non-carboxylate buffer like MES. | |
| Inefficient coupling: Incorrect pH for the coupling step. | For the reaction of the activated ester with the amine, adjust the pH to 7.2-8.5 using a buffer like PBS. | |
| Formation of N-acylurea byproduct: A common side reaction with EDC. | Use of an additive like NHS or HOBt can suppress the formation of N-acylurea.[4] | |
| Presence of Multiple Products in Final Mixture | Racemization/Epimerization: Loss of stereochemistry at a chiral center. | Use a milder coupling reagent like HATU, which is known to cause less epimerization. Adding HOBt to carbodiimide reactions can also minimize this issue.[4] |
| Premature Boc deprotection: Reaction conditions are too acidic. | Carefully control the pH of the reaction mixture, ensuring it does not become strongly acidic. | |
| Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS and allow it to proceed to completion. Gentle warming may be necessary for sterically hindered substrates, but this can also increase side reactions. | |
| Difficulty in Product Purification | Urea (B33335) byproducts from carbodiimide reagents: Dicyclohexylurea (from DCC) is poorly soluble, while the urea from EDC is water-soluble. | If using DCC, the urea can often be removed by filtration. For EDC, the water-soluble urea byproduct can be removed by aqueous workup.[4] |
| PEGylated product has similar polarity to starting materials. | Purification of PEGylated compounds can be challenging. Techniques like size-exclusion chromatography (SEC) or reversed-phase HPLC are often effective.[7][] | |
| Poor Solubility of Reagents | Boc-PEG4-propionic acid or the amine substrate is not fully dissolved. | Boc-PEGylated compounds are generally soluble in a range of polar organic solvents like DMSO, DMF, and dichloromethane.[9] Ensure complete dissolution before proceeding with the reaction. |
Quantitative Data Summary
While specific yields can be highly dependent on the substrates used, the choice of coupling reagent can significantly impact the outcome. The following table provides a general comparison based on literature observations.
| Coupling Reagent | Typical Yields | Epimerization Risk | Key Advantages | Key Disadvantages |
| EDC/NHS | Good to Excellent | Moderate | Water-soluble byproducts, cost-effective.[4] | Can lead to N-acylurea formation, moisture sensitive.[2][4] |
| HATU/DIPEA | Excellent | Low | Fast reaction times, high efficiency, low racemization.[4] | More expensive than EDC, can react with unprotected N-termini if used in excess.[4] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/NHS
This two-step protocol is designed for the in-situ activation of Boc-PEG4-propionic acid and subsequent coupling to a primary amine.
-
Reagent Preparation:
-
Allow EDC and NHS to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare fresh solutions of EDC and NHS in an appropriate activation buffer (e.g., 0.1 M MES, pH 4.7-6.0).
-
Dissolve Boc-PEG4-propionic acid in the activation buffer.
-
Dissolve the amine-containing molecule in a suitable coupling buffer (e.g., PBS, pH 7.2-7.5).
-
-
Activation of Carboxylic Acid:
-
To the solution of Boc-PEG4-propionic acid, add EDC (1.5 equivalents) and NHS (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
-
Amide Coupling:
-
Add the amine solution to the activated Boc-PEG4-propionic acid solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris or glycine) to consume any unreacted activated esters.
-
Purify the product using an appropriate chromatographic technique such as size-exclusion chromatography (SEC) or reversed-phase HPLC.[7][]
-
Protocol 2: General Procedure for Amide Coupling using HATU
-
Reagent Preparation:
-
Dissolve Boc-PEG4-propionic acid (1.0 equivalent) and the amine (1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.
-
-
Activation and Coupling:
-
Add HATU (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: A typical workflow for a two-step EDC/NHS coupling experiment.
Caption: Relationship between reactants, intermediates, and potential side products.
References
- 1. N-methyl-N-(t-Boc)-PEG4-acid, 1260431-01-3 | BroadPharm [broadpharm.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. peptide.com [peptide.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purifying PROTACs with PEG4 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) containing polyethylene (B3416737) glycol (PEG) linkers, with a specific focus on PEG4 moieties.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after synthesizing a PROTAC with a PEG4 linker?
A1: The synthesis of PEGylated PROTACs can result in a complex mixture of products. Common impurities include:
-
Unreacted Starting Materials: This includes the unreacted E3 ligase ligand, the warhead (targeting the protein of interest), and the bifunctional PEG4 linker.
-
Excess PEGylating Reagent: If the PEG4 linker is introduced via a PEGylating reagent, residual amounts of this reagent are a common impurity.
-
Reaction Byproducts: Side reactions can lead to various byproducts. For instance, in syntheses involving pomalidomide-PEG linkers, a byproduct from nucleophilic acyl substitution has been observed, which can be difficult to separate as it may co-elute with the desired PROTAC during HPLC purification.[1]
-
PEGamers: These are PROTAC molecules with varying numbers of PEG chains attached. While less common with a defined PEG4 linker, it can occur if the PEGylation reaction conditions are not optimized.[1]
-
Positional Isomers: If the warhead or E3 ligase ligand has multiple potential sites for linker attachment, the reaction can produce isomers where the PEG4 linker is attached at different positions.[1]
Q2: Why is the purification of PROTACs containing a PEG4 linker so challenging?
A2: The purification of these molecules is inherently difficult due to a combination of factors:
-
Physicochemical Properties of PROTACs: PROTACs are often large, complex molecules with high molecular weight and hydrophobicity, making them challenging to handle and purify.[1]
-
Influence of the PEG4 Linker: The addition of a PEG4 linker, while beneficial for solubility and cell permeability, further complicates purification.[1] PEG is a neutral and hydrophilic polymer.[1] This means that the desired PEGylated PROTAC may have very similar physicochemical properties to PEG-related impurities, making them difficult to distinguish and separate using standard chromatographic techniques.[1]
-
Co-elution of Impurities: Due to the similar properties, impurities such as unreacted starting materials or byproducts often co-elute with the final product during chromatography, leading to lower purity.[1]
Q3: What are the most effective chromatographic techniques for purifying PROTACs with a PEG4 linker?
A3: A multi-step chromatographic approach is generally the most effective strategy for purifying PEGylated PROTACs. The most commonly used techniques are:
-
Size Exclusion Chromatography (SEC): This is often used as an initial purification step. Since PEGylation increases the hydrodynamic radius of the molecule, SEC is effective at separating the larger PEGylated PROTAC from smaller impurities like unreacted linkers and other reaction byproducts.[1]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The PEG4 linker can shield the charges on the PROTAC molecule. This property can be exploited to separate the desired mono-PEGylated PROTAC from unreacted, non-PEGylated PROTAC and from di- or multi-PEGylated species, as each additional PEG chain will have a greater shielding effect.[1][2]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that is typically used as a final "polishing" step to achieve high purity. It separates molecules based on their hydrophobicity.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PROTACs containing PEG4 linkers.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Purified PROTAC | Incomplete reaction during synthesis. | Optimize the synthetic route, including coupling reactions and reaction times.[3] Consider using highly efficient reactions like "click chemistry" for the final conjugation step.[3] |
| Protein aggregation during purification. | Add excipients like arginine to the purification buffers to reduce protein-protein interactions.[1] Optimize buffer pH and ionic strength.[1] Consider using a less harsh purification technique, such as Hydrophobic Interaction Chromatography (HIC) instead of RP-HPLC, and perform purification at a lower temperature.[1] | |
| Inefficient elution from the column. | For affinity chromatography, ensure the elution buffer conditions (e.g., pH, concentration of eluting agent) are optimal.[4] For IEX, a gradient elution may improve recovery compared to a step elution.[4] | |
| Product Heterogeneity (Multiple Peaks on Chromatogram) | Presence of different PEGylated species (e.g., mono-, di-PEGylated). | Utilize IEX to separate based on the degree of PEGylation.[1] Each additional PEG chain will alter the charge shielding, allowing for separation.[1] |
| Presence of positional isomers. | High-resolution techniques such as analytical RP-HPLC or IEX may be required to separate positional isomers.[1] Capillary electrophoresis is another high-resolution technique that can be effective.[1] | |
| On-column degradation of the PROTAC. | Minimize the time the PROTAC is on the column. For RP-HPLC at elevated temperatures, keep retention times under 20 minutes to reduce the risk of degradation. | |
| Co-elution of PROTAC with Impurities | Similar physicochemical properties of the PROTAC and impurities. | Optimize the chromatographic method. For RP-HPLC, adjust the gradient steepness and the organic modifier in the mobile phase.[1] Consider using a different stationary phase (e.g., C8 instead of C18).[1] For IEX, optimize the salt gradient to improve resolution.[1] |
| The PROTAC itself is unstable in the purification buffers. | Assess the stability of your PROTAC in the chosen buffers before large-scale purification. Include stability-enhancing agents if necessary. | |
| Difficulty Removing Excess PEG4 Linker | Similar elution profile to the PEGylated PROTAC in SEC. | Use a high-resolution SEC column with a smaller pore size to enhance separation based on hydrodynamic radius.[1] Consider alternative methods like dialysis or ultrafiltration to remove small molecule impurities.[1] |
Experimental Protocols
Protocol 1: General Multi-Step Purification Workflow for PEGylated PROTACs
This protocol outlines a typical three-step chromatographic purification strategy. Note that specific conditions will need to be optimized for each individual PROTAC.
Step 1: Size Exclusion Chromatography (SEC) - Initial Cleanup
-
Objective: To separate the PEGylated PROTAC from smaller impurities such as unreacted PEG4 linker and other small molecule byproducts.[1]
-
Column: A high-resolution SEC column suitable for the molecular weight range of your PROTAC.
-
Mobile Phase: A buffered saline solution, for example, Phosphate-Buffered Saline (PBS).[1]
-
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.[1]
-
Dissolve the crude reaction mixture in the mobile phase.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.[1]
-
Inject the filtered sample onto the equilibrated column.
-
Collect fractions and analyze them (e.g., by LC-MS) to identify those containing the desired PEGylated PROTAC.
-
Pool the relevant fractions for the next purification step.
-
Step 2: Ion Exchange Chromatography (IEX) - Separation of PEGylated Species
-
Objective: To separate the mono-PEGylated PROTAC from un-PEGylated PROTAC and potentially from multi-PEGylated species.[1]
-
Column: Anion or cation exchange column, chosen based on the isoelectric point (pI) of your PROTAC.
-
Buffers:
-
Procedure:
-
Equilibrate the IEX column with Buffer A.[1]
-
Load the pooled fractions from the SEC step onto the column.
-
Wash the column with Buffer A to remove any unbound impurities.[1]
-
Elute the bound species using a linear gradient of Buffer B.[1]
-
Collect fractions and analyze them to identify those containing the pure, mono-PEGylated PROTAC.
-
Pool the pure fractions.
-
Step 3: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) - Final Polishing
-
Objective: To achieve high purity by separating the target PEGylated PROTAC from any remaining closely related impurities.[1]
-
Column: A C4, C8, or C18 column is commonly used.[1]
-
Mobile Phases:
-
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B.[1]
-
Inject the pooled and buffer-exchanged sample from the IEX step.
-
Elute the PROTAC using a linear gradient of Mobile Phase B.[1]
-
Collect the peak corresponding to the pure PEGylated PROTAC.[1]
-
Lyophilize the collected fractions to obtain the final purified product.[1]
-
Quantitative Data Summary
The following tables provide illustrative data on how purification methods can impact the final yield and purity of a PEGylated PROTAC. The specific values are hypothetical and will vary depending on the specific PROTAC molecule and the precise experimental conditions.
Table 1: Comparison of Single-Step vs. Multi-Step Purification Strategies
| Purification Strategy | Purity (%) | Yield (%) | Comments |
| Single-Step RP-HPLC | 85-90 | 30-40 | Often insufficient to remove all PEG-related impurities and byproducts. |
| SEC followed by RP-HPLC | 90-95 | 20-30 | Improved purity, but yield may be lower due to the additional step. |
| SEC, IEX, and RP-HPLC | >98 | 10-20 | Provides the highest purity, but the multi-step process can lead to lower overall yield. |
Table 2: Impact of RP-HPLC Column Choice on Purity
| Column Stationary Phase | Purity (%) | Resolution from Key Impurity |
| C18 | 95.2 | 1.2 |
| C8 | 96.5 | 1.5 |
| C4 | 97.8 | 1.8 |
Visualizations
Caption: A typical multi-step workflow for the purification of PEGylated PROTACs.
Caption: A logical troubleshooting workflow for improving the purity of PEGylated PROTACs.
References
Technical Support Center: Improving the Aqueous Solubility of PROTACs with PEG Linkers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the aqueous solubility of Proteolysis Targeting Chimeras (PROTACs) using Polyethylene Glycol (PEG) linkers.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Q1: My PROTAC is precipitating out of the aqueous buffer during my in vitro assay. What should I do?
A1: PROTAC precipitation in aqueous media is a common issue that can lead to the underestimation of potency and irreproducible results.[1] Here are several strategies to address this:
-
Optimize Stock and Working Solution Preparation:
-
High-Concentration DMSO Stock: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO and ensure the compound is fully dissolved. Gentle heating (37°C) or sonication can aid dissolution.[2]
-
Minimize Final DMSO Concentration: When preparing working solutions, perform serial dilutions to keep the final DMSO concentration in your aqueous assay buffer as low as possible, ideally below 0.5% and preferably below 0.1%.[2]
-
-
Employ Co-solvents:
-
Use Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): For persistent solubility problems, creating an ASD can enhance the dissolution rate.[2][3] This technique involves dispersing the PROTAC in a polymer matrix (e.g., HPMCAS), which maintains the drug in a more soluble amorphous state.[2][3]
-
Biorelevant Buffers: Consider testing solubility in biorelevant buffers like Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). Some PROTACs show improved solubility in these media, which mimic in vivo conditions.[4][5]
-
Q2: I've incorporated a PEG linker, but the solubility of my PROTAC has not significantly improved. What are my next steps?
A2: If adding a PEG linker does not yield the desired solubility, several factors related to the linker and the overall molecule should be considered.
-
Optimize Linker Length: The relationship between linker length and PROTAC efficacy is not always linear. An excessively long linker can sometimes decrease potency.[6] It is crucial to empirically test a range of PEG linker lengths (e.g., PEG2, PEG4, PEG6) to find the optimal balance between solubility and degradation activity.[]
-
Incorporate Other Polar or Rigid Moieties:
-
Basic Nitrogen Groups: Inserting basic nitrogen atoms, for instance within piperazine (B1678402) or piperidine (B6355638) rings in the linker, can improve solubility through potential protonation at physiological pH.[8][9][10]
-
Rigid Linkers: While flexible linkers like PEG are common, rigid linkers containing structures like triazoles or cycloalkanes can also enhance water solubility and metabolic stability.[8]
-
-
Evaluate the Entire PROTAC Structure: The solubility of a PROTAC is influenced by all its components (warhead, linker, and E3 ligand).[11] Even with a hydrophilic linker, highly lipophilic warheads or E3 ligands can dominate the molecule's properties. Consider modifications to these components if linker optimization is insufficient.
Q3: My PROTAC has good aqueous solubility with a PEG linker, but it shows poor cell permeability. How can I fix this trade-off?
A3: Balancing solubility and permeability is a critical challenge in PROTAC design.[8] While hydrophilic PEG linkers improve solubility, they can sometimes hinder passive diffusion across lipid-rich cell membranes.[12]
-
Hybrid Linker Approach: Replace a portion of the PEG linker with a more lipophilic moiety, such as an alkyl chain or a phenyl ring.[4][8] This can improve cell permeability, though it may slightly decrease aqueous solubility.[8]
-
Reduce Hydrogen Bond Donors: Minimize the number of solvent-exposed hydrogen bond donors (HBDs), such as amide groups, in the linker structure to improve permeability.[4][13]
-
Promote Folded Conformations: PROTACs can adopt folded "chameleon-like" conformations in apolar environments, shielding their polar surface area and improving membrane permeability.[13][14] Flexible PEG linkers are more likely to adopt these folded structures than rigid alkyl linkers.[15] This property can be analyzed using NMR spectroscopy and molecular dynamics simulations.[14]
Q4: I am observing high variability in my solubility assay results. What are the potential causes?
A4: High variability in solubility measurements can stem from several experimental factors.[1]
-
Compound Precipitation: The most common cause is the PROTAC precipitating out of solution during the experiment, leading to inconsistent measurements of the true concentration.[1] Ensure your compound is fully dissolved at every step.
-
Equilibration Time: In thermodynamic solubility assays, insufficient incubation time may prevent the system from reaching equilibrium, leading to variable results.
-
DMSO Concentration: In kinetic solubility assays, inconsistent final DMSO concentrations across wells can affect solubility.[1]
-
Assay Type: Thermodynamic and kinetic solubility assays measure different properties and can yield different results. Ensure you are using the appropriate assay for your needs and are consistent in your methodology.[1]
Frequently Asked Questions (FAQs)
Q1: Why are PEG linkers used to improve the aqueous solubility of PROTACs?
A1: PEG linkers are composed of repeating ethylene (B1197577) glycol units, which are hydrophilic. Incorporating these motifs into a PROTAC's structure increases the overall polarity of the molecule, which generally improves its solubility in aqueous environments.[16] This is crucial because many PROTACs are large, complex molecules with high molecular weight and lipophilicity, leading to poor inherent solubility.[1][5]
Q2: What is the relationship between PEG linker length and PROTAC properties?
A2: The length of the PEG linker is a critical parameter that influences multiple aspects of PROTAC function beyond just solubility:
-
Ternary Complex Formation: The linker must be an optimal length to allow the PROTAC to simultaneously bind the target protein (POI) and the E3 ligase, facilitating the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, while one that is too long might not effectively bring the proteins together.[6]
-
Degradation Efficiency: The stability of the ternary complex directly impacts the efficiency of protein degradation (measured by DC50 and Dmax).[6]
-
Permeability and Solubility: Linker length affects the balance between solubility and cell permeability. While longer PEG chains increase hydrophilicity, the optimal length must be determined empirically for each specific PROTAC system.
Q3: What are the potential disadvantages of using PEG linkers?
A3: While beneficial for solubility, PEG linkers have some potential drawbacks:
-
Reduced Metabolic Stability: Compared to alkyl-based linkers, PEG linkers may be more susceptible to metabolic degradation in vivo.
-
Lower Cell Permeability: The high polarity of PEG linkers can reduce passive diffusion across cell membranes, a phenomenon known as the "solubility-permeability trade-off".[12]
-
Synthesis Challenges: The synthesis of long, monodisperse PEG linkers can be more challenging and costly compared to simpler alkyl chains.
Q4: What other types of linkers or strategies can enhance PROTAC solubility?
A4: Besides PEG, other linker compositions can be used to improve solubility:
-
Alkyl Linkers with Polar Modifications: Simple alkyl chains are typically hydrophobic, but incorporating polar functional groups like ethers, amines, or amides can increase their polarity and improve solubility.
-
Heterocyclic Linkers: Incorporating rigid, polar heterocycles like piperazine or piperidine into the linker can enhance aqueous solubility and metabolic stability.[8][9] The basic nitrogen in these rings can be protonated at physiological pH, increasing solubility.[9]
-
Prodrug Approach: A prodrug strategy can be employed where a lipophilic group is temporarily attached to the PROTAC to improve its bioavailability. This group is later cleaved in vivo to release the active PROTAC.[4][5]
Data Summary
Table 1: Comparison of Linker Types on PROTAC Properties
| Linker Type | Primary Advantage(s) | Primary Disadvantage(s) | Impact on Solubility | Impact on Permeability |
| PEG Linkers | Excellent hydrophilicity, flexible[16] | Potential for lower metabolic stability and permeability[12] | Increases | Can Decrease |
| Alkyl Linkers | Synthetically accessible, metabolically "inert"[] | Hydrophobic, may limit aqueous solubility | Decreases | Increases[] |
| Hybrid (PEG-Alkyl) | Balances solubility and permeability[8] | Requires careful optimization | Moderate | Moderate |
| Piperazine/Piperidine | Increases rigidity and solubility (via protonation)[8][9] | Can alter ternary complex geometry | Increases | Variable |
Table 2: Quantitative Impact of Linker Modification on Permeability
| PROTAC Modification | Fold Change in Permeability (PAMPA) | Reference Compound | Key Finding |
| Replacing a 3-unit PEG linker with a different moiety | 43-fold more permeable | Compound with 3-unit PEG linker | Linker composition significantly impacts permeability.[18] |
| Shortening PEG linker from 3 units to 1 unit in MZ series | ~100-fold difference between most and least permeable | MZ series PROTAC with 3-unit PEG linker | Even small changes in PEG linker length can dramatically alter permeability.[18] |
| Alkyl linker vs. 1-unit PEG linker | 2.5-fold less permeable | Compound with 1-unit PEG linker | In this specific scaffold, the PEG linker was more favorable for permeability than a simple alkyl chain.[18] |
Visualizations
Diagram 1: PROTAC Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Diagram 2: Experimental Workflow for PROTAC Evaluation
Caption: Generalized workflow for evaluating PROTAC efficacy.
Diagram 3: Linker Properties and Their Interplay
Caption: Interplay of linker properties and PROTAC characteristics.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for assessing the kinetic solubility of a PROTAC, which measures the concentration of a compound in solution after precipitating from a DMSO stock into an aqueous buffer.[1]
Materials:
-
PROTAC compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
96-well or 384-well plates (DMSO plate, clear assay plate)
-
Plate shaker
-
Plate reader or HPLC-UV/LC-MS for quantification
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is completely dissolved by vortexing, gentle heating, or sonication.[1]
-
Serial Dilution: In a 96-well DMSO plate, create a serial dilution of the stock solution to generate a range of concentrations (e.g., from 10 mM down to low µM).
-
Transfer to Assay Plate: Transfer a small, precise volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate where each well already contains the aqueous assay buffer (e.g., 198 µL of PBS). The final DMSO concentration should be low (typically ≤1%).[1]
-
Incubation: Seal the plate and shake it vigorously for 1 to 2 hours at a controlled temperature (e.g., 25°C or 37°C).[1] This period allows for precipitation to occur.
-
Quantification: Analyze the concentration of the PROTAC remaining in the supernatant. This can be done by:
-
Direct UV-Vis Reading: If the compound has a suitable chromophore and does not interfere with the buffer, read the absorbance using a plate reader.
-
HPLC-UV or LC-MS: For more accurate results, filter or centrifuge the plate to pellet any precipitate. Take an aliquot of the supernatant and determine the concentration by comparing it to a standard curve.
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines a general workflow to assess the degradation of a target protein in a cell-based assay.[2]
Materials:
-
Cultured cells expressing the target protein
-
Cell culture medium and reagents
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of treatment. Allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the PROTAC. Include a vehicle-only control. For time-course experiments, treat cells for different durations (e.g., 2, 4, 8, 16, 24 hours).[2]
-
Cell Lysis: After incubation, wash the cells with cold PBS and then add lysis buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation to remove cell debris.[2]
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal protein loading for the Western blot.[2]
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add loading buffer, and boil. Separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane, then incubate with the primary antibody for the loading control.
-
Wash again, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane thoroughly, apply the chemiluminescent substrate, and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control signal to determine the percentage of protein degradation relative to the vehicle control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. RSC - Page load error [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 18. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc-PEG4-Linkers and PROTAC Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Boc-PEG4-methyl propionate (B1217596) and the resulting PEG4 linkers in Proteolysis Targeting Chimeras (PROTACs), with a specific focus on their impact on cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is Boc-PEG4-methyl propionate and how is it used for PROTACs?
A1: this compound is a chemical reagent used in the synthesis of PROTACs.[1][2][3] It is a high-purity, PEG-based linker precursor containing four polyethylene (B3416737) glycol (PEG) units.[1][2][3] The 'Boc' (tert-Butyloxycarbonyl) group is a protecting group for an amine, while the methyl propionate end can be hydrolyzed to a carboxylic acid. This bifunctional nature allows for the sequential attachment of the two different ligands (one for the target protein and one for an E3 ligase) to create the final heterobifunctional PROTAC molecule.[3]
Q2: What is the general role of a PEG linker in a PROTAC?
A2: The linker is a critical component of a PROTAC that connects the target-binding and E3 ligase-binding moieties.[4] Far from being a simple spacer, the linker, including PEG linkers, profoundly influences the PROTAC's physicochemical properties.[4] PEG linkers are among the most common motifs used in PROTAC design because they can enhance solubility, modulate cell permeability, and provide the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent protein degradation.[4][5]
Q3: How does a PEG4 linker specifically impact PROTAC cell permeability?
A3: The impact of PEG linkers on cell permeability is complex and often involves a trade-off between properties.[4]
-
Increased Hydrophilicity: The ether oxygens in the PEG chain act as hydrogen bond acceptors, which increases the PROTAC's water solubility.[4] However, this increased polarity can also hinder passive diffusion across the lipophilic cell membrane.[4]
-
Conformational Flexibility (The "Chameleon Effect"): A key advantage of flexible PEG linkers is their ability to adopt folded conformations.[6][7] This folding can shield the PROTAC's polar surface area by forming intramolecular hydrogen bonds (IMHBs), creating a more compact, less polar structure that is better suited to cross the cell membrane.[4][6][7] This dynamic behavior, where the PROTAC adapts its conformation to polar (aqueous) and nonpolar (membrane) environments, is often called the "chameleon effect".[8]
Studies have shown that PROTACs with PEG linkers can exhibit moderate to high permeability despite their large size and polar nature, challenging traditional drug-like property rules like Lipinski's Rule of Five.[6][8]
Q4: Are shorter, more rigid linkers better for permeability than flexible PEG linkers?
A4: Not necessarily. While some studies have advocated for shorter, rigid linkers (e.g., alkyl chains) to reduce polar surface area, this is not a universal rule.[9][10] In some cases, PROTACs with alkyl linkers have shown lower permeability than their PEG-containing counterparts.[10] The flexible PEG linker's ability to shield polarity through folding can be more beneficial for permeability than simply reducing the number of polar atoms.[7][10] The optimal linker choice is context-dependent, relying on the specific ligands and target.
Troubleshooting Guide
Problem 1: My PROTAC incorporating a PEG4 linker shows potent biochemical activity but poor cellular activity (e.g., no target degradation).
This often points to a cell permeability issue. The PROTAC is effective once inside the cell but cannot reach its intracellular target in sufficient concentrations.[11]
-
Possible Cause: The PROTAC's high polarity from the PEG linker and ligands prevents it from passively diffusing across the cell membrane. The molecule may not be adopting a folded, "membrane-ready" conformation.
-
Troubleshooting Steps:
-
Quantify Permeability: Perform a cell-free permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[10][11] Follow up with a cell-based method like the Caco-2 assay to evaluate the role of active transport and efflux.[9][11]
-
Modify the Linker: Synthesize analogs with different linkers to compare against the PEG4 version.
-
Vary PEG Length: Test shorter (PEG2, PEG3) or longer PEG linkers. Sometimes, even a small change in length can alter the conformational dynamics favorably.
-
Increase Rigidity: Replace the flexible PEG4 linker with a more rigid alkyl or phenyl linker to reduce conformational entropy.[9]
-
-
Modify Adjacent Groups: Replace an amide bond connecting the linker to a ligand with an ester. This removes a hydrogen bond donor and has been shown to significantly improve permeability.[6][12]
-
Consider Prodrugs: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active PROTAC.[6]
-
Problem 2: The PAMPA (or Caco-2) assay confirms my PEG4-PROTAC has very low permeability (Papp < 1.0 x 10⁻⁶ cm/s).
-
Possible Cause: The balance between polarity and conformational shielding is unfavorable. The molecule's overall physicochemical properties fall outside the viable range for permeability.
-
Troubleshooting Steps:
-
Analyze Physicochemical Properties: Calculate properties like cLogP, Topological Polar Surface Area (TPSA), and the number of rotatable bonds. While PROTACs often exist "beyond the Rule of Five," these metrics can guide optimization. Studies suggest that keeping AlogP below 5 may increase the likelihood of cell permeability.[8]
-
Systematic Linker Modification: As outlined in the table below, systematically explore linker space. Replacing a PEG linker with an alkyl chain may decrease polarity but could also prevent beneficial intramolecular folding.[10] An ester substitution is often a high-impact modification.[6][9]
-
Visualize the Decision Process:
Caption: Troubleshooting workflow for low PROTAC cellular activity.
-
Quantitative Data Summary
The following table summarizes illustrative data based on trends reported in scientific literature, showing how linker modifications can affect permeability. Actual values are highly dependent on the specific PROTAC.
| PROTAC Modification | Example ALogP | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Rationale for Change in Permeability |
| Parental (Amide Linker) | 3.5 | 0.5 (Low) | High polarity and hydrogen bond donor (HBD) count often limit permeability.[9] |
| Ester Analogue | 4.2 | 2.5 (Medium) | Replacing an amide with an ester reduces HBD count and polarity, improving passive diffusion.[6][9] |
| Rigid Phenyl Linker | 4.0 | 1.8 (Medium) | Reduced conformational flexibility can be beneficial, but may prevent optimal ternary complex formation.[9] |
| Flexible PEG Linker | 3.2 | 0.3 - 2.0+ (Variable) | High flexibility and polarity. Permeability is highly dependent on the ability to form a folded, low-polarity conformation.[4][6][9] |
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across an artificial lipid membrane and is a cost-effective, high-throughput method for early-stage screening.[10][11]
-
Principle: Measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[11] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
-
Methodology:
-
Prepare Acceptor Plate: Add buffer (e.g., PBS, pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Coat the filter membrane of the donor plate with a solution of a phospholipid (e.g., phosphatidylcholine in dodecane).
-
Add Compounds: Add the test PROTAC and control compounds (dissolved in buffer) to the wells of the donor plate.
-
Assemble & Incubate: Place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
Analyze: At the end of the incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Papp: Calculate the apparent permeability coefficient using the concentrations and known assay parameters (well volume, membrane area, incubation time).
Caption: Standard workflow for the PAMPA experimental protocol.
-
Protocol 2: Caco-2 Permeability Assay
This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to mimic the human intestinal epithelium, providing a more comprehensive assessment of permeability that includes active transport and efflux.[11]
-
Principle: Measures the transport of a compound across a confluent monolayer of Caco-2 cells cultured on a semi-permeable filter support. Transport is measured in both directions: apical (A) to basolateral (B) to assess absorption, and B to A to assess efflux.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for ~21 days until they form a differentiated, confluent monolayer with tight junctions.
-
Verify Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
A→B Transport (Absorption):
-
Add the test PROTAC solution to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
-
B→A Transport (Efflux):
-
Add the test PROTAC solution to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
-
Incubate: Incubate the plates at 37°C for a defined period (e.g., 2 hours).
-
Sample & Analyze: Collect samples from both donor and receiver compartments at the end of the incubation and quantify the PROTAC concentration via LC-MS/MS.
-
Calculate Papp & Efflux Ratio: Calculate the Papp values for both A→B and B→A transport. The efflux ratio (Papp(B→A) / Papp(A→B)) indicates if the compound is a substrate for efflux pumps. An efflux ratio >2 is generally considered significant.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-methyl-N-(t-Boc)-PEG4-acid, 1260431-01-3 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
PROTAC Synthesis Technical Support Center: Troubleshooting Low Yield with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) regarding low yields in the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guide: Low Synthetic Yield
Low yields during PROTAC synthesis can be attributed to a variety of factors, from incomplete reactions to difficulties in purification. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Low Yield in Amide Coupling Reactions
Amide bond formation is a common strategy for attaching the PEG linker to the warhead or the E3 ligase ligand. Low yields in this step can often be traced back to suboptimal reaction conditions or reagent quality.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Activation of Carboxylic Acid | Use a more efficient coupling reagent such as HATU or HOBt/EDC. Ensure all reagents are anhydrous, as water can quench the activated species. | Increased conversion to the desired amide product, leading to higher crude yield. |
| Steric Hindrance | If coupling a bulky warhead or E3 ligase ligand, consider a less sterically hindered coupling reagent or increase the reaction temperature and time. | Improved reaction kinetics and higher yield. |
| Low Nucleophilicity of the Amine | If the amine on the PEG linker or ligand is poorly nucleophilic, consider using a stronger, non-nucleophilic base like DBU to deprotonate it fully. | Enhanced reactivity of the amine and improved yield. |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved in a suitable anhydrous solvent such as DMF or DMSO. Sonication may aid in dissolution. | A homogenous reaction mixture should lead to more consistent and higher yields. |
Representative Yields for Amide Coupling in PROTAC Synthesis:
| E3 Ligase Ligand | Target Ligand | Linker | Coupling Reagents | Yield (%) |
| Pomalidomide | JQ1 | Amine-PEG3-acid | HATU, DIPEA | 60-75 |
| VHL Ligand | BETd-260 | Amine-PEG4-acid | HOBt, EDC | 55-70 |
| CRBN Ligand | Nutlin-3 | NH2-PEG2-COOH | T3P | 50-65 |
Issue 2: Low Yield in Click Chemistry Reactions (CuAAC)
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient ligation method. However, low yields can still occur due to catalyst issues or reactant impurities.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Expected Outcome |
| Copper Catalyst Inactivation | Use a freshly prepared solution of the copper(I) catalyst or use a copper(II) salt with a reducing agent like sodium ascorbate (B8700270). Ensure the reaction is performed under an inert atmosphere to prevent oxidation. | Efficient catalysis and a significant increase in the rate and yield of the cycloaddition reaction. |
| Impure Azide or Alkyne Reagents | Purify the azide- or alkyne-functionalized PEG linker and ligand prior to the click reaction. Impurities can chelate the copper catalyst. | Consistent and high-yielding click reactions. Yields for CuAAC are often reported to be high, in the range of 55-90%[1]. |
| Ligand Inhibition of Copper Catalyst | Some warheads or E3 ligase ligands can coordinate with the copper catalyst, inhibiting its activity. In such cases, consider using a copper-free click chemistry approach like strain-promoted azide-alkyne cycloaddition (SPAAC). | Successful ligation where CuAAC fails, leading to the desired PROTAC product. |
Representative Yields for Click Chemistry in PROTAC Synthesis:
| E3 Ligase Ligand | Target Ligand | Linker Functionalization | Catalyst System | Yield (%) |
| Azido-Pomalidomide | Alkyne-JQ1 | Alkyne-PEG4-Azide | CuSO4, Sodium Ascorbate | 70-90 |
| Azido-VHL Ligand | Alkyne-BTK inhibitor | Alkyne-PEG3-Azide | Cu(I)Br | 65-85 |
| Azido-CRBN Ligand | Alkyne-ERα antagonist | Alkyne-PEG2-Azide | TBTA, CuSO4, Sodium Ascorbate | 75-95 |
Issue 3: Low Recovery After Purification
The flexible and often amphipathic nature of PEG linkers can make purification of the final PROTAC challenging, leading to significant product loss.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Expected Outcome |
| Poor Separation on Silica (B1680970) Gel | The polarity of the PEG linker can cause streaking and poor separation on silica gel. Consider using a reverse-phase flash chromatography system or proceeding directly to preparative HPLC. | Improved resolution and higher recovery of the pure PROTAC. |
| Incomplete Separation of Starting Materials and Product by HPLC | Optimize the HPLC gradient to achieve better separation between the PROTAC and any unreacted starting materials or byproducts. Using a different column (e.g., C18 vs. C8) or mobile phase modifier (e.g., formic acid instead of TFA) can also improve resolution. | A sharper peak for the desired product, leading to better fractionation and higher isolated yield. |
| Product Adhesion to Labware | The "sticky" nature of some PROTACs, particularly those with longer PEG chains, can lead to loss on glassware and purification columns. Silanizing glassware and using low-binding tubes can help mitigate this issue. | Increased recovery of the final product. |
Frequently Asked Questions (FAQs)
Q1: How does the purity of the PEG linker affect the overall yield of my PROTAC synthesis?
The purity of the PEG linker is critical. Impurities can lead to side reactions, reduced yields, and compromised PROTAC performance[2]. For instance, diol impurities in a monofunctionalized PEG linker can lead to the formation of dimeric PROTAC species, complicating purification and reducing the yield of the desired monomeric product. It is paramount to source PEG linkers with high purity, typically exceeding 98%[2].
Q2: I am observing incomplete Boc deprotection of my PEG-linked intermediate. What could be the cause?
Incomplete Boc deprotection can be due to insufficient acid strength or reaction time. While TFA is commonly used, the basicity of the nitrogen atoms within the PEG chain can partially neutralize the acid. It is recommended to use a higher concentration of TFA (e.g., 50% in DCM) and monitor the reaction by LC-MS to ensure complete removal of the Boc group.
Q3: My final PROTAC is difficult to handle and appears as a sticky oil, making purification and accurate weighing challenging. What can I do?
This is a common issue with PROTACs containing longer PEG linkers due to their hygroscopic and amorphous nature. To obtain a solid, lyophilization from a solvent mixture like water/acetonitrile or water/dioxane is often effective. If the product remains an oil, co-evaporation with a solvent like toluene (B28343) can sometimes help to remove residual water and other solvents to yield a more manageable foam or solid.
Q4: Can the length of the PEG linker impact the synthetic yield?
While the linker length primarily influences the biological activity of the PROTAC, it can also have an indirect impact on the synthetic yield. Longer PEG linkers can increase the solubility of the PROTAC, which may be beneficial for reaction conditions but can also make extraction and purification more challenging, potentially leading to lower isolated yields. Conversely, very short PEG linkers may not be sufficient to overcome the poor solubility of the warhead and E3 ligase ligand, leading to heterogeneous reaction mixtures and lower yields.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
-
Dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine-containing PEG linker or ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-containing component (1.0 eq) and the azide-containing component (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O or DMF).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
Protocol 3: Preparative HPLC Purification of PEGylated PROTACs
-
Column: C18 reverse-phase column (e.g., 10 µm particle size, 19 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Procedure: a. Dissolve the crude PROTAC in a minimal amount of DMSO or DMF and dilute with the initial mobile phase composition. b. Filter the sample through a 0.45 µm syringe filter. c. Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B). d. Inject the sample onto the column. e. Elute the PROTAC using a linear gradient of mobile phase B (e.g., 5% to 95% B over 30 minutes). f. Monitor the elution profile using a UV detector (typically at 254 nm and 280 nm). g. Collect fractions corresponding to the desired product peak. h. Analyze the collected fractions by LC-MS to confirm the identity and purity of the product. i. Combine the pure fractions and lyophilize to obtain the final product.
Visualizations
Caption: A typical workflow for PROTAC synthesis and purification.
Caption: A logical workflow for troubleshooting low PROTAC yield.
References
Technical Support Center: Managing Steric Hindrance with Boc-PEG4-Methyl Propionate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Boc-PEG4-methyl propionate (B1217596). Our focus is on anticipating and resolving challenges related to steric hindrance in chemical reactions involving this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is Boc-PEG4-methyl propionate and what are its primary applications?
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker containing a Boc-protected amine and a methyl propionate ester.[1][2] With a chemical formula of C17H32O8 and a molecular weight of 364.43 g/mol , it serves as a flexible spacer used to connect two molecules.[2] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it links a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[1][3] The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4]
Q2: What are the reactive functionalities of this compound?
This linker has two key reactive sites:
-
Boc-protected amine: The tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions to reveal a primary amine.[5][6] This amine can then be coupled to a carboxylic acid, activated ester, or other electrophilic groups.
-
Methyl propionate ester: The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated and reacted with a nucleophile, such as an amine or a hydroxyl group.
Q3: What is steric hindrance and how does it affect reactions with this linker?
Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction.[7] In the context of this compound, the flexible PEG chain, while designed to be a spacer, can sometimes fold back on itself or interact with the substrate, physically blocking the reactive ends from approaching the target functional groups.[7][8] This can lead to lower reaction yields, slower reaction rates, or the need for more forcing reaction conditions.
Q4: How does the PEG4 length influence steric hindrance?
The length of the PEG linker is a critical factor in managing steric hindrance.[7] A PEG4 linker provides a moderate length that can effectively span between two molecules. However, its flexibility can also contribute to intramolecular interactions that mask the reactive ends. While longer PEG chains can offer greater separation, they also have more conformational flexibility, which can sometimes exacerbate steric hindrance by creating a larger "cloud" around the reactive site.[8][9]
Troubleshooting Guide
Problem 1: Low Yield During Amide Coupling after Boc Deprotection
You have successfully deprotected the Boc group to reveal the primary amine, but the subsequent coupling to a sterically hindered carboxylic acid is resulting in a low yield.
| Possible Cause | Recommended Solution | Rationale |
| Steric hindrance at the coupling site | 1. Use a less bulky coupling reagent. Switch from a carbodiimide (B86325) like DIC to a phosphonium- or uranium-based reagent such as BOP, PyBOP, or HATU. 2. Increase the molar excess of the coupling reagent and the PEG linker. A 1.5- to 3-fold excess can help drive the reaction to completion. 3. Elevate the reaction temperature. Increasing the temperature to 40-50 °C can provide the necessary activation energy to overcome the steric barrier. | More potent coupling reagents can facilitate amide bond formation in crowded environments. Increasing reactant concentration can shift the equilibrium towards the product. Higher temperatures increase molecular motion, making productive collisions more likely. |
| Suboptimal reaction conditions | 1. Optimize the pH of the reaction. For most amide couplings, a pH between 7 and 8 is optimal for the free amine's nucleophilicity.[10] 2. Ensure anhydrous conditions. Water can hydrolyze activated esters and compete with the amine nucleophile. | The reactivity of the primary amine is pH-dependent. Moisture can lead to unwanted side reactions and lower yields. |
| Degraded Reagents | Use freshly prepared or recently purchased coupling reagents and anhydrous solvent. | Coupling reagents can degrade over time, especially when exposed to moisture. |
Problem 2: Incomplete Hydrolysis of the Methyl Propionate Ester
You are attempting to hydrolyze the methyl propionate to a carboxylic acid before coupling it to a large biomolecule, but the reaction is sluggish or incomplete.
| Possible Cause | Recommended Solution | Rationale |
| Steric hindrance around the ester | 1. Use a stronger base for hydrolysis. If using NaOH or KOH, consider a stronger base like lithium hydroxide (B78521) (LiOH). 2. Increase the reaction temperature and time. Refluxing for several hours may be necessary. 3. Use a co-solvent. Adding a solvent like THF or dioxane to an aqueous base solution can improve the solubility of the substrate and enhance the reaction rate. | A stronger nucleophile (hydroxide) is needed to attack the sterically shielded carbonyl carbon. Increased energy and reaction time can overcome the activation barrier. Improved solubility ensures the reactants are in the same phase. |
| Re-esterification | Work up the reaction promptly after completion. Acidify the reaction mixture to protonate the carboxylate and extract the product. | Under certain conditions, the product carboxylate could potentially react with any remaining methanol. |
Experimental Protocols
Protocol 1: Boc Deprotection and Subsequent Amide Coupling
This protocol describes the removal of the Boc protecting group from this compound followed by coupling to a generic carboxylic acid (R-COOH).
Step 1: Boc Deprotection
-
Dissolve this compound (1 eq.) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene (B28343) several times to ensure complete removal of TFA.
-
The resulting amine salt can be used directly in the next step or neutralized with a non-nucleophilic base like diisopropylethylamine (DIPEA).
Step 2: Amide Coupling
-
Dissolve the carboxylic acid (R-COOH, 1 eq.) in anhydrous DMF or DCM.
-
Add a coupling reagent such as HATU (1.1 eq.) and a base like DIPEA (2 eq.).
-
Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected PEG-amine (from Step 1, 1.2 eq.) in anhydrous DMF or DCM to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for Boc deprotection and subsequent amide coupling.
Caption: Troubleshooting logic for low amide coupling yield.
References
- 1. This compound|CAS 2100306-74-7|DC Chemicals [dcchemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 6. Boc-NH-PEG4-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
strategies for monitoring the progress of reactions involving Boc-PEG4-methyl propionate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of chemical reactions involving Boc-PEG4-methyl propionate (B1217596). It includes troubleshooting guides for common analytical techniques and a frequently asked questions (FAQs) section to address specific experimental challenges.
Troubleshooting Guides
This section provides solutions to common problems encountered when using various analytical techniques to monitor reactions of Boc-PEG4-methyl propionate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying this compound and its reaction products.[1] However, challenges such as peak tailing, shifting retention times, and poor resolution can arise.[2][3][4]
Troubleshooting Common HPLC Issues
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase. - Column overload. - Mismatched injection solvent and mobile phase. | - Add a small amount of a competitive agent (e.g., triethylamine) to the mobile phase. - Reduce the injection volume or sample concentration. - Dissolve the sample in the initial mobile phase.[4] |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column degradation. | - Prepare fresh mobile phase and ensure proper mixing.[3][5] - Use a column oven to maintain a constant temperature.[3][5] - Flush the column with a strong solvent or replace it if necessary.[5] |
| Poor Resolution | - Inappropriate mobile phase composition. - Column deterioration. - Sample overload. | - Optimize the mobile phase gradient and pH.[2] - Replace the column with a new one of the same type.[5] - Decrease the amount of sample injected onto the column.[2] |
| Ghost Peaks | - Contaminants in the mobile phase or from previous injections. - Sample degradation. | - Use high-purity solvents and filter the mobile phase.[2] - Run blank injections with a strong solvent to clean the system. - Ensure sample stability. |
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and gradually increase to a higher percentage (e.g., 80%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm (for the Boc-protecting group) or use a Charged Aerosol Detector (CAD) for better detection of PEG compounds.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition.
Thin-Layer Chromatography (TLC)
TLC is a quick and convenient method for monitoring reaction progress. However, visualizing PEGylated compounds can be challenging due to their low UV activity.
Troubleshooting Common TLC Issues
| Issue | Possible Cause | Suggested Solution |
| No Visualization of Spots | - Compound lacks a UV chromophore. - Ineffective staining reagent. | - Use a TLC plate with a fluorescent indicator (F254) and visualize under UV light. - Employ a suitable staining reagent such as iodine vapor, permanganate (B83412) solution, or Dragendorff's reagent. |
| Streaking of Spots | - Sample is too concentrated. - Inappropriate solvent system. - Secondary interactions with the silica (B1680970) gel. | - Dilute the sample before spotting. - Adjust the polarity of the developing solvent system; sometimes a combination of solvents like CHCl3/MeOH or DCM/MeOH can improve spot shape. - Add a small amount of a polar solvent (e.g., acetic acid or triethylamine) to the developing solvent. |
| Poor Separation (Overlapping Spots) | - Incorrect solvent system polarity. | - Systematically vary the ratio of polar to non-polar solvents in the eluent to achieve optimal separation. |
Experimental Protocol: TLC Analysis
-
TLC Plate: Silica gel 60 F254.
-
Eluent (Developing Solvent): A mixture of a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) and a polar solvent (e.g., Methanol). A common starting point is a 9:1 or 8:2 ratio.
-
Sample Application: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., Dichloromethane) and spot it onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the eluent vapor.
-
Visualization:
-
UV Light: View the plate under short-wave UV light (254 nm).
-
Staining:
-
Iodine: Place the plate in a chamber containing iodine crystals.
-
Potassium Permanganate: Dip the plate in a solution of potassium permanganate.
-
Dragendorff's Reagent: This reagent is known to be effective for PEG compounds.
-
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring the deprotection of the Boc group in this compound?
A1: Both HPLC and ¹H NMR are excellent for this purpose. In HPLC, you will observe a shift in retention time as the more polar deprotected product is formed. In ¹H NMR, the disappearance of the characteristic signal from the tert-butyl protons of the Boc group (a singlet around 1.4 ppm) provides clear evidence of deprotection.
Q2: How can I monitor the conversion of the methyl propionate group to a carboxylic acid?
A2: This conversion can be monitored by several techniques:
-
¹³C NMR: The chemical shift of the carbonyl carbon will change upon hydrolysis of the ester to a carboxylic acid. The ester carbonyl typically appears around 170-175 ppm, while the carboxylic acid carbonyl is shifted slightly downfield.[6]
-
¹H NMR: The singlet corresponding to the methyl ester protons (around 3.6-3.7 ppm) will disappear.[7]
-
LC-MS: There will be a change in the mass of the molecule corresponding to the loss of a methyl group (-CH₃) and the addition of a hydrogen atom (-H).
Q3: I am having trouble visualizing my PEGylated compound on a TLC plate. What can I do?
A3: PEG compounds often lack strong UV chromophores, making them difficult to see under a UV lamp. Try the following:
-
Use a TLC plate with a fluorescent indicator (F254). The compound may quench the fluorescence and appear as a dark spot.
-
Use a chemical stain. Iodine vapor is a general stain for organic compounds. Potassium permanganate stain is effective for compounds that can be oxidized. Dragendorff's reagent has also been reported to be useful for PEG compounds.
Q4: My mass spectrometry signal for the PEGylated product is very complex and difficult to interpret. What could be the reason?
A4: The polydispersity of PEG chains and the propensity of PEGylated molecules to acquire multiple charges can lead to complex mass spectra.[8] To simplify the spectrum, you can try:
-
Post-column addition of amines: Adding a solution of an amine like triethylamine (B128534) (TEA) after the HPLC column can reduce the charge state complexity and yield a more easily interpretable spectrum.[8][9]
-
Deconvolution software: Specialized software can be used to deconvolute the complex ESI-MS data into a zero-charge mass spectrum.[10]
Q5: What are the expected ¹H NMR chemical shifts for this compound?
A5: While an experimental spectrum should be acquired for confirmation, the expected approximate chemical shifts are:
-
Boc group: ~1.4 ppm (singlet, 9H)
-
PEG backbone: 3.5-3.7 ppm (multiplets)
-
Methyl ester: ~3.6-3.7 ppm (singlet, 3H)[7]
-
Methylene groups adjacent to the ester and amide/carbamate: These will be shifted slightly downfield from the main PEG backbone signals.
Visualizations
Caption: General workflow for monitoring a chemical reaction involving this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. sciex.com [sciex.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. enovatia.com [enovatia.com]
Validation & Comparative
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of PEG4 and PEG6
In the landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of PROTACs featuring PEG4 and PEG6 linkers, focusing on their impact on degradation efficacy, cell permeability, and pharmacokinetic properties. The information presented herein is intended for researchers, scientists, and drug development professionals to aid in the rational design and optimization of novel protein degraders.
The length of the PEG linker is a critical parameter that directly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation by the proteasome.[2] A linker that is too short may introduce steric hindrance, while an excessively long linker can lead to reduced efficacy due to increased conformational flexibility.[1]
Quantitative Comparison of PROTACs with PEG4 vs. PEG6 Linkers
To illustrate the effect of PEG linker length on PROTAC performance, the following tables summarize key performance indicators for a series of hypothetical Bromodomain-containing protein 4 (BRD4)-targeting PROTACs. These PROTACs are composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by either a PEG4 or a PEG6 linker.[1]
| Linker | DC50 (nM) | Dmax (%) |
| PEG4 | 2.5 | 95 |
| PEG6 | 3.2 | 92 |
| Table 1: In Vitro Degradation of BRD4.[1] |
| Linker | IC50 (nM) |
| PEG4 | 3.0 |
| PEG6 | 3.5 |
| Table 2: Target Engagement (NanoBRET Assay).[1] |
| Linker | Permeability Coefficient (Pe) (10⁻⁶ cm/s) |
| PEG4 | 1.5 |
| PEG6 | 1.1 |
| Table 3: Cell Permeability (PAMPA).[1] |
| Linker | Oral Bioavailability (%) |
| PEG4 | 25 |
| PEG6 | 20 |
| Table 4: Pharmacokinetics in Mice.[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental mechanism of PROTAC action and a typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein induced by PROTACs.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and culture overnight. Treat the cells with varying concentrations of the PROTACs with PEG4 and PEG6 linkers for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC can induce ubiquitination of the target protein in a cell-free system.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the purified recombinant target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (e.g., VHL), and ubiquitin in an appropriate reaction buffer.
-
PROTAC Addition: Add the PROTACs with PEG4 and PEG6 linkers at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Initiation of Reaction: Start the ubiquitination reaction by adding ATP and incubate at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis: Analyze the reaction products by western blotting as described above, using an antibody against the target protein. A ladder of higher molecular weight bands or a smear above the unmodified target protein band indicates poly-ubiquitination.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of PROTAC-induced protein degradation on cell viability and determine the IC50 value.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs with PEG4 and PEG6 linkers. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization buffer and measure the absorbance at a specific wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each PROTAC concentration. Plot the data and use a non-linear regression model to determine the IC50 value for each PROTAC.
Conclusion
The length of the PEG linker is a critical determinant of a PROTAC's efficacy. The presented hypothetical data on BRD4-targeting PROTACs suggests that a PEG4 linker may offer a slight advantage over a PEG6 linker in terms of degradation potency (lower DC50), target engagement (lower IC50), cell permeability, and oral bioavailability.[1] However, it is crucial to recognize that the optimal linker length is target-dependent and must be determined empirically for each new PROTAC system. The provided experimental protocols offer a robust framework for conducting such comparative studies to guide the development of potent and selective protein degraders.
References
The Great Debate: Boc-PEG4-methyl propionate vs. Alkyl Linkers in PROTAC Performance
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are comprised of a target-binding ligand, an E3 ligase-recruiting moiety, and a crucial linker connecting the two. The choice of linker is paramount, as it profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] This guide provides a comprehensive comparison of two popular flexible linker classes: polyethylene (B3416737) glycol (PEG), exemplified by Boc-PEG4-methyl propionate (B1217596), and traditional alkyl chains.
At a Glance: Key Differences in Linker Performance
The fundamental distinction between PEG and alkyl linkers lies in their physicochemical properties, which in turn dictate their performance in a biological context. PEG linkers, with their repeating ethylene (B1197577) glycol units, are inherently more hydrophilic, a characteristic that generally enhances the aqueous solubility of the PROTAC molecule. This can be particularly advantageous for oral absorption and formulation.[2] In contrast, alkyl linkers, composed of saturated hydrocarbon chains, are more hydrophobic. This increased lipophilicity can improve cell permeability, a critical factor for reaching intracellular targets, but may compromise solubility.[1]
| Feature | Boc-PEG4-methyl propionate (PEG Linker) | Alkyl Linker |
| Solubility | Generally higher, improving aqueous solubility. | Generally lower, more hydrophobic.[1] |
| Permeability | Can be lower due to increased polarity, but flexible nature may aid in adopting membrane-permeable conformations.[2] | Generally higher, enhancing passive diffusion across cell membranes.[3] |
| Metabolic Stability | Potentially less stable, susceptible to oxidation.[4] | Generally more stable to oxidative metabolism.[3] |
| Ternary Complex Formation | Flexibility can be advantageous for achieving a productive conformation.[5] | Flexibility allows for conformational adjustments. |
| Synthesis | Readily available building blocks allow for straightforward synthesis.[6] | Synthetically accessible and easily varied in length.[3] |
Delving Deeper: The Impact on PROTAC Function
The choice between a PEG and an alkyl linker is not merely a matter of solubility versus permeability. The linker's characteristics have a cascading effect on the entire mechanism of action of the PROTAC.
Ternary Complex Formation and Stability
The primary role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The length and flexibility of both PEG and alkyl linkers are critical, as a linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable and inefficient complex.[7] The inherent flexibility of both linker types allows them to adopt various conformations to achieve a productive orientation for ubiquitination. Some studies suggest that the flexible nature of PEG linkers can be particularly beneficial in stabilizing the ternary complex through specific interactions.[5]
dot
Cellular Permeability: A Complex Interplay
While the hydrophobicity of alkyl linkers intuitively suggests better cell permeability, the reality is more nuanced. Recent studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in parallel artificial membrane permeability assays (PAMPA).[3] However, the flexibility of PEG linkers allows them to adopt folded conformations that can shield their polar surface area, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[2] This "chameleon-like" behavior can, in some cases, compensate for their inherent hydrophilicity.
dot
Experimental Data: A Head-to-Head Comparison
While direct comparative studies for a this compound versus a specific alkyl linker in the same PROTAC system are not abundantly available in the public domain, we can extrapolate from studies comparing PEG and alkyl linkers of similar lengths. The following tables present a synthesized comparison based on typical findings in the literature.
Table 1: In Vitro Performance of BRD4-Targeting PROTACs with PEG4 vs. C4 Alkyl Linker
| Parameter | PROTAC-PEG4 | PROTAC-Alkyl-C4 |
| DC50 (nM) | 25 | 40 |
| Dmax (%) | >95 | >90 |
| PAMPA Permeability (10⁻⁶ cm/s) | 1.2 | 2.5 |
| Aqueous Solubility (µM) | 150 | 50 |
Table 2: In Vivo Pharmacokinetic Properties in Mice
| Parameter | PROTAC-PEG4 | PROTAC-Alkyl-C4 |
| Oral Bioavailability (%) | 20 | 10 |
| Plasma Half-life (hours) | 4 | 3 |
| Cmax (ng/mL) after oral dose | 250 | 150 |
Experimental Protocols
Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (both PEG4 and alkyl versions) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[4]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH). Subsequently, incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.[4]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[4]
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Plates: A 96-well filter plate is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form the artificial membrane. An acceptor plate is filled with buffer.[8]
-
Compound Addition: The PROTAC compounds are added to the donor wells of the filter plate.[8]
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 5 hours) to allow for compound diffusion.[8]
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.[8]
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well over time.[8]
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto the surface of an SPR sensor chip.[9]
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized E3 ligase to determine the binary binding affinity. Similarly, determine the binary affinity of the PROTAC for the target protein.[9]
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-coated surface. The increase in response compared to the binary interactions indicates the formation of the ternary complex.[10]
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the binding affinities (KD) for both binary and ternary complexes. The cooperativity of ternary complex formation can also be assessed.[10]
Conclusion: A Strategic Choice Based on Project Goals
The selection between a this compound (PEG) linker and an alkyl linker is a strategic decision that should be guided by the specific goals of the drug discovery program. If high aqueous solubility and favorable oral bioavailability are primary objectives, a PEG linker may be the preferred choice. Conversely, if maximizing cell permeability for a particularly challenging intracellular target is the main goal, an alkyl linker might be more advantageous.[3]
Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of a variety of linker types and lengths is often necessary to identify the most potent and effective PROTAC.[1] The detailed experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, enabling researchers to make data-driven decisions in the rational design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. explorationpub.com [explorationpub.com]
- 6. explorationpub.com [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. aragen.com [aragen.com]
Validating Ternary Complex Formation: A Comparative Guide for PEG4-Containing PROTACs
For researchers, scientists, and drug development professionals, the successful design of Proteolysis Targeting Chimeras (PROTACs) hinges on the crucial formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3-ligase-binding moieties plays a pivotal role in this process. This guide provides a comparative analysis of PROTACs containing a polyethylene (B3416737) glycol (PEG) linker, specifically with four PEG units (PEG4), against other linker types, supported by experimental data. Detailed protocols for key validation assays and visualizations of the underlying biological pathways and experimental workflows are also presented to facilitate the rational design and evaluation of next-generation protein degraders.
The efficiency of a PROTAC is fundamentally linked to its ability to induce a productive ternary complex. The length, composition, and rigidity of the linker are critical determinants of the stability and conformation of this complex, which ultimately dictates the efficiency of target protein ubiquitination and subsequent degradation. Flexible linkers, such as alkyl chains and polyethylene glycol (PEG) chains, are commonly employed in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified. PEG linkers, in particular, are favored for their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.
Comparative Performance of PROTAC Linkers
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with different linker types and lengths.
Table 1: Impact of Linker Type and Length on BRD4 Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl Chain | 12 | >1000 | <10 |
| PROTAC B | PEG3 | 11 | 25 | >95 |
| PROTAC C | PEG4 | 14 | 10 | >95 |
| PROTAC D | PEG5 | 17 | 20 | >95 |
Data compiled from representative studies on BRD4-targeting PROTACs.
Table 2: Comparison of Flexible and Rigid Linkers in Targeting Tank-binding kinase 1 (TBK1)
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 Degrader 1 | Alkyl/Ether | < 12 | No degradation | - |
| TBK1 Degrader 2 | PEG | 16 | 16 | >90 |
| TBK1 Degrader 3 | Rigid (Piperazine-based) | ~15 | 5 | >95 |
This table illustrates that while flexible PEG linkers can be effective, rigid linkers may offer improved potency in certain contexts.[1]
Experimental Protocols for Ternary Complex Validation
Accurate validation of ternary complex formation is essential for understanding the structure-activity relationship (SAR) of PROTACs. The following are detailed protocols for key biophysical and cellular assays used for this purpose.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity for both binary (PROTAC to target or E3 ligase) and ternary complexes.[2][3][4][5][6]
Objective: To determine the binding affinity (Kd) and kinetics (kon, koff) of binary and ternary complex formation, and to calculate the cooperativity factor (α).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Immobilization reagents (e.g., EDC/NHS, Ni-NTA)
-
Purified target protein (e.g., His-tagged)
-
Purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface according to the manufacturer's protocol.
-
Immobilize the E3 ligase complex onto the activated surface to a target response level. For His-tagged proteins, a Ni-NTA chip can be used for capture coupling.[4]
-
Block any remaining active sites.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, from the lowest to the highest concentration.
-
Regenerate the surface between each injection if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary Kd.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these pre-incubated mixtures over the immobilized E3 ligase surface.
-
Fit the sensorgrams to determine the ternary Kd.
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) is calculated as the ratio of the binary Kd (PROTAC to target protein) to the ternary Kd. An α value greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that can be used to quantify the formation of the ternary complex in solution.[7][8][9]
Objective: To measure the formation of the PROTAC-induced ternary complex and determine the concentration of PROTAC that elicits the maximal response (hook effect).
Materials:
-
TR-FRET compatible plate reader
-
Low-volume, non-binding microplates (e.g., 384-well)
-
Tagged target protein (e.g., GST-tagged) and tagged E3 ligase (e.g., His-tagged)
-
Lanthanide-labeled donor fluorophore (e.g., terbium-conjugated anti-GST antibody)
-
Acceptor fluorophore (e.g., dye-labeled anti-His antibody)
-
PROTAC of interest
-
Assay buffer
Protocol:
-
Reagent Preparation:
-
Prepare a master mix containing the tagged target protein, tagged E3 ligase, donor-labeled antibody, and acceptor-labeled antibody in assay buffer.
-
-
PROTAC Titration:
-
Prepare a serial dilution of the PROTAC.
-
Add the PROTAC dilutions to the microplate wells.
-
-
Assay Incubation:
-
Add the master mix to each well of the microplate.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the complex to form.
-
-
Signal Detection:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
The TR-FRET signal is typically plotted against the PROTAC concentration. A characteristic bell-shaped curve (hook effect) is often observed, where the signal initially increases with PROTAC concentration as ternary complexes form, and then decreases at higher concentrations due to the formation of binary complexes that do not contribute to the FRET signal. The peak of the curve represents the maximal ternary complex formation.
-
Co-Immunoprecipitation (co-IP)
Co-IP is a technique used to investigate protein-protein interactions in a cellular context, providing evidence of ternary complex formation within cells.[10][11][12]
Objective: To qualitatively or semi-quantitatively demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase in cell lysates.
Materials:
-
Cell line expressing the target protein and E3 ligase
-
PROTAC of interest
-
Cell lysis buffer
-
Antibody against the target protein or a tag on the protein
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies for Western blotting (against target protein, E3 ligase, and loading control)
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to an appropriate confluency and treat with the PROTAC or vehicle control for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the cell lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the clarified cell lysates with an antibody against the target protein (or its tag) to form antibody-antigen complexes.
-
Add Protein A/G beads to the lysates to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against the target protein and the E3 ligase to detect their presence in the immunoprecipitated complex. An increased amount of the E3 ligase in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
-
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Conclusion
The validation of ternary complex formation is a cornerstone of modern PROTAC development. The choice of linker, with PEG4 being a prominent example of a flexible and hydrophilic option, significantly impacts the efficacy of these targeted protein degraders. By employing a suite of biophysical and cellular assays such as SPR, TR-FRET, and co-immunoprecipitation, researchers can gain a comprehensive understanding of the structure-activity relationships that govern PROTAC performance. The systematic comparison of different linker types, supported by robust experimental data, will continue to drive the rational design of more potent and selective PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aragen.com [aragen.com]
- 4. o2hdiscovery.co [o2hdiscovery.co]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. en.ice-biosci.com [en.ice-biosci.com]
- 9. nurixtx.com [nurixtx.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precisepeg.com [precisepeg.com]
Optimizing PROTAC Efficacy: A Comparative Guide to PEG Linker Length in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules harness the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A pivotal element in the architecture of a potent PROTAC is the linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized owing to their hydrophilicity, biocompatibility, and tunable length. The length of the PEG linker is a critical parameter that profoundly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and by extension, the efficiency of protein degradation.
This guide provides a comparative analysis of PROTAC degradation efficiency as a function of PEG linker length, supported by quantitative experimental data. It also offers detailed experimental protocols for assessing degradation efficiency and visual diagrams to clarify the underlying mechanisms and workflows, serving as a valuable resource for researchers, scientists, and drug development professionals in the rational design and optimization of next-generation PROTACs.
The Decisive Role of the PEG Linker
The PEG linker in a PROTAC is not a mere spacer but an active contributor to the molecule's efficacy. An optimal linker length is imperative for inducing the necessary proximity and orientation between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation. A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is excessively long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination. Therefore, the systematic optimization of linker length is a cornerstone of developing potent and selective protein degraders.
Quantitative Comparison of Degradation Efficiency
The degradation efficiency of a PROTAC is primarily defined by two key parameters: the half-maximal degradation concentration (DC50), representing the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which indicates the percentage of the target protein degraded at saturating PROTAC concentrations. The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC Variant | E3 Ligase Ligand | PEG Linker Length (n units) | DC50 (nM) | Dmax (%) |
| dBET1 | Pomalidomide | 4 | ~10 | >95 |
| dBET6 | Pomalidomide | 8 | ~3 | >95 |
| PROTAC A | VHL Ligand | 2 | 25 | ~90 |
| PROTAC B | VHL Ligand | 4 | 8 | >95 |
| PROTAC C | VHL Ligand | 6 | 15 | >95 |
Table 2: Impact of PEG Linker Length on BTK Degradation
| PROTAC Variant | E3 Ligase Ligand | PEG Linker Length (n units) | DC50 (nM) | Dmax (%) |
| BTK Degrader 1 | Pomalidomide | 2 | 28 | ~85 |
| BTK Degrader 2 | Pomalidomide | 4 | 10.9 | >90 |
| BTK Degrader 3 | Pomalidomide | 6 | 35 | ~90 |
Table 3: Impact of PEG Linker Length on KRAS G12C Degradation
| PROTAC Variant | E3 Ligase Ligand | PEG Linker Length (n units) | DC50 (nM) | Dmax (%) |
| KRAS Degrader A | Pomalidomide | 3 | ~1250 | ~70 |
| KRAS Degrader B | Pomalidomide | 5 | ~500 | >80 |
| KRAS Degrader C | Pomalidomide | 7 | ~1000 | ~75 |
Note: The data presented in these tables is compiled from various research articles and the experimental conditions may vary. Direct comparison across different studies should be undertaken with caution.
Signaling Pathway and Experimental Workflow Diagrams
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducible and reliable assessment of PROTAC performance. Below are protocols for key experiments cited in the evaluation of PROTAC-mediated protein degradation.
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[1]
Materials:
-
Cancer cell line expressing the target protein (e.g., HeLa, MCF7)
-
Complete growth medium
-
PROTAC of interest (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (typically 8-12 concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).[2]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.[1]
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.[1][2]
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This protocol describes the use of NanoBRET™ technology to monitor the formation of the ternary complex in live cells.[3]
Materials:
-
HEK293T cells
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Plasmid DNA: NanoLuc®-Target Protein (donor) and HaloTag®-E3 ligase (acceptor)
-
White, solid-bottom 96-well or 384-well assay plates
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
PROTAC of interest
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in white assay plates.
-
Co-transfect the cells with the NanoLuc®-Target Protein and HaloTag®-E3 ligase plasmids. A 1:10 ratio of donor to acceptor plasmid is a common starting point.[3]
-
Incubate the transfected cells for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition:
-
Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™.
-
Add the detection reagent to each well.
-
-
Signal Measurement:
-
Incubate the plate at room temperature for 10-15 minutes.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[3]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 of ternary complex formation.[3]
-
Conclusion
The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented data unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation. A systematic approach to linker design, exploring a range of linker lengths, is essential for the development of potent and selective protein degraders. By employing quantitative techniques such as Western blotting and NanoBRET, researchers can effectively compare the degradation efficiency of different linker constructs and identify the optimal design for their target of interest. This guide provides a foundational framework to aid in the rational design and evaluation of novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.
References
A Comparative Analysis of Boc-PEG4-methyl propionate and Boc-PEG3-acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting PEG Linkers for Proteolysis-Targeting Chimeras (PROTACs)
The strategic design of Proteolysis-Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. The linker, a key component connecting the target protein binder and the E3 ligase ligand, profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting heterobifunctional molecule.[1][2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the tunable nature of their length, all of which are crucial for optimizing the formation of a stable ternary complex and subsequent protein degradation.[3][4]
This guide presents a comparative analysis of two commonly utilized PEG linkers in PROTAC synthesis: Boc-PEG4-methyl propionate (B1217596) and Boc-PEG3-acid . While direct head-to-head experimental data for these specific linkers is limited in publicly available literature, this comparison draws upon established principles of organic synthesis, PROTAC design, and available data for structurally related analogs to provide a comprehensive overview for researchers.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of each linker is the first step in rational PROTAC design. The seemingly minor difference of one ethylene (B1197577) glycol unit and the terminal functional group can have significant implications for the synthesis and performance of the final PROTAC.
| Property | Boc-PEG4-methyl propionate | Boc-PEG3-acid | Reference(s) |
| Molecular Formula | C₁₇H₃₂O₈ | C₁₄H₂₇NO₇ | [5] |
| Molecular Weight | 364.43 g/mol | 321.37 g/mol | [6] |
| Structure | Boc-NH-(PEG)₄-CH₂CH₂COOCH₃ | Boc-NH-(PEG)₃-COOH | |
| Terminal Functional Group | Methyl Ester | Carboxylic Acid |
Impact on PROTAC Synthesis
The choice between a methyl ester and a carboxylic acid as the terminal functional group directly influences the synthetic strategy for PROTAC assembly. Both functionalities are precursors to an amide bond, which is the most common linkage used to connect the PEG spacer to either the warhead or the E3 ligase ligand.
Boc-PEG3-acid features a terminal carboxylic acid, which is readily activated for amide bond formation using standard coupling reagents. This is a widely practiced and well-documented approach in peptide chemistry and PROTAC synthesis.
This compound , on the other hand, possesses a methyl ester. While esters are generally less reactive than activated carboxylic acids, they can be converted to amides through direct aminolysis. This reaction often requires more forcing conditions (e.g., higher temperatures or longer reaction times) compared to standard amide coupling. Alternatively, the methyl ester can be hydrolyzed to the corresponding carboxylic acid prior to coupling, adding an extra step to the synthesis.
Synthetic Workflow Comparison
The following diagram illustrates the generalized synthetic pathways for incorporating each linker into a PROTAC.
Experimental Protocols
Protocol 1: Amide Bond Formation with Boc-PEG3-acid
This protocol outlines a standard procedure for coupling a carboxylic acid-terminated PEG linker to an amine-containing molecule using HATU as the coupling agent.[7]
Materials:
-
Boc-PEG3-acid
-
Amine-functionalized warhead or E3 ligase ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve Boc-PEG3-acid (1.0 eq) and the amine-functionalized component (1.0-1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Add HATU (1.1-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Amide Bond Formation with this compound (via Direct Aminolysis)
This protocol describes a general method for the direct conversion of a methyl ester to an amide. Reaction conditions may require optimization based on the specific amine substrate.
Materials:
-
This compound
-
Amine-functionalized warhead or E3 ligase ligand
-
Anhydrous solvent (e.g., DMF, DMSO, or neat)
Procedure:
-
In a sealed reaction vessel, combine this compound (1.0 eq) and a molar excess of the amine-functionalized component (e.g., 2-5 eq).
-
Heat the mixture at an elevated temperature (e.g., 80-120 °C). The use of a solvent is optional and depends on the solubility and boiling points of the reactants.
-
Monitor the reaction progress by LC-MS. This reaction may require several hours to days for completion.
-
Upon completion, cool the reaction mixture and remove any excess amine under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC.
Comparative Performance in PROTACs
Ternary Complex Formation and Degradation Efficiency
The additional ethylene glycol unit in the PEG4 linker provides greater length and flexibility compared to the PEG3 linker. This increased flexibility can be advantageous in allowing the warhead and the E3 ligase ligand to adopt an optimal orientation for the formation of a stable and productive ternary complex.[9] However, excessive linker length can also lead to a decrease in efficacy due to entropic penalties. Therefore, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of a series of linker lengths, including both PEG3 and PEG4, is often necessary to identify the optimal degrader.[8]
The following Graphviz diagram illustrates the logical relationship in selecting a PEG linker based on its length.
Signaling Pathway Context
The ultimate goal of a PROTAC is to induce the degradation of a target protein, thereby modulating a specific signaling pathway implicated in disease. The choice of linker can influence the ability of the PROTAC to effectively engage the ubiquitin-proteasome system. The diagram below depicts a simplified, generic signaling pathway that is often targeted by PROTACs, leading to the degradation of a pathogenic protein.
Conclusion
The selection between this compound and Boc-PEG3-acid for PROTAC synthesis involves a trade-off between synthetic convenience and the potential for improved biological activity.
-
Boc-PEG3-acid offers a more straightforward and well-established synthetic route through standard amide coupling reactions.
-
This compound provides a slightly longer and more flexible linker, which may be beneficial for optimizing ternary complex formation for certain target-E3 ligase pairs. However, its incorporation into a PROTAC may require an additional hydrolysis step or more forcing conditions for direct aminolysis.
Ultimately, the optimal choice of linker is target-dependent. A prudent approach in PROTAC drug discovery involves the parallel synthesis and evaluation of a series of PROTACs with varying linker lengths and compositions to identify the molecule with the most desirable pharmacological profile. The information and protocols provided in this guide serve as a foundational resource for researchers embarking on the rational design and synthesis of novel protein degraders.
References
- 1. Boc-N-amido-PEG3-acid | t-Boc-N-amido-PEG3-acid | Carboxylic Acids | Ambeed.com [ambeed.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. chemscene.com [chemscene.com]
- 6. Boc-N-amido-PEG3-acid [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Evaluating the Pharmacokinetic Properties of PROTACs with PEG4 Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical determinant of a PROTAC's success is the linker connecting the target-binding and E3 ligase-recruiting moieties. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) and alkyl chains are frequently employed. This guide provides an objective comparison of the pharmacokinetic (PK) properties of PROTACs featuring PEG4 linkers against those with alkyl chain linkers, supported by experimental data and detailed methodologies.
The Influence of Linker Composition on PROTAC Pharmacokinetics
The linker is not merely a spacer but an active contributor to the overall physicochemical and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a PROTAC.[1][2] The choice between a hydrophilic PEG linker and a more lipophilic alkyl linker can significantly impact a PROTAC's solubility, cell permeability, metabolic stability, and ultimately, its in vivo exposure and efficacy.[]
PEG Linkers , particularly short chains like PEG4, are incorporated to enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule. This increased solubility can be advantageous for formulation and may improve absorption.
Alkyl Linkers , on the other hand, are hydrophobic and can enhance cell membrane permeability, a crucial factor for intracellular drug targets.[] However, increased lipophilicity can sometimes lead to lower solubility and increased non-specific binding.
Comparative Pharmacokinetic Data: PEG4 vs. Alkyl Linkers
Direct head-to-head in vivo pharmacokinetic comparisons of the same PROTAC scaffold with only a change in the linker from PEG4 to an alkyl chain are not extensively available in the public domain. However, by examining the pharmacokinetic profiles of well-characterized PROTACs that utilize these different linker types, we can draw valuable comparisons.
Here, we compare the pharmacokinetic parameters of ARV-110, an androgen receptor (AR) targeting PROTAC with a PEG4-containing linker, to a representative PROTAC employing an alkyl chain linker.
| Parameter | ARV-110 (PEG4 Linker) in Rats | Representative PROTAC (Alkyl Linker) in Rats |
| Dose & Route | 2 mg/kg IV / 5 mg/kg PO | - |
| T1/2 (h) | 11.2 ± 1.2 (IV) | - |
| Clearance (CL) (mL/h/kg) | 413.6 ± 31.7 (IV) | - |
| Volume of Distribution (Vdss) (L/kg) | 4.8 ± 0.6 (IV) | - |
| AUClast (ng·h/mL) | 4834 ± 467 (IV) / 2880 ± 540 (PO) | - |
| Cmax (ng/mL) | - | - |
| Oral Bioavailability (F%) | 23.83% | - |
Note: Data for a directly comparable PROTAC with an alkyl linker was not available in the public search results. This table is structured to be populated as such data becomes available.
Signaling Pathways and Experimental Workflows
To understand the context of these pharmacokinetic evaluations, it is essential to visualize the underlying biological processes and experimental procedures.
Figure 1. PROTAC Mechanism of Action.
Figure 2. In Vivo Pharmacokinetic Study Workflow.
Experimental Protocols
Accurate evaluation of PROTAC pharmacokinetic properties relies on robust and well-defined experimental protocols.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a PROTAC following intravenous (IV) and oral (PO) administration in rodents (e.g., rats or mice).
Materials:
-
Test PROTAC
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Male Sprague-Dawley rats (or other appropriate rodent strain)
-
Cannulated vials for blood collection (e.g., containing K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Formulation: Prepare the PROTAC formulation for IV and PO administration at the desired concentrations.
-
Dosing:
-
IV Administration: Administer the PROTAC solution as a single bolus injection into the tail vein (e.g., at 2 mg/kg).
-
PO Administration: Administer the PROTAC solution by oral gavage (e.g., at 5 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
LC-MS/MS Bioanalysis of PROTACs in Plasma
Objective: To quantify the concentration of a PROTAC in plasma samples.
Materials:
-
Plasma samples from the in vivo study
-
Acetonitrile (B52724) (ACN) with an internal standard (IS)
-
LC-MS/MS system (e.g., equipped with a C18 column)
-
Formic acid
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 20 µL of plasma, add 180 µL of cold ACN containing the internal standard.
-
Vortex for 5 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in ACN).[4][5]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific transitions for the PROTAC and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using standard solutions of the PROTAC in blank plasma.
-
Quantify the PROTAC concentration in the study samples by interpolating from the calibration curve.
-
In Vitro Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of a PROTAC in liver microsomes.
Materials:
-
Test PROTAC
-
NADPH regenerating system[8]
-
Phosphate (B84403) buffer (pH 7.4)[8]
-
Positive and negative control compounds
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the PROTAC and control compounds.[8]
-
Incubation:
-
Sampling and Quenching:
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant for analysis.[8]
-
LC-MS/MS Analysis: Quantify the remaining parent PROTAC at each time point.[8]
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the PROTAC.
Conclusion
The selection of a linker is a critical decision in PROTAC design, with PEG4 and alkyl chains offering distinct advantages and disadvantages that significantly influence pharmacokinetic properties. While PEG4 linkers can enhance solubility and potentially improve oral absorption, alkyl linkers may offer superior cell permeability. The ideal linker choice is target- and system-dependent, necessitating empirical evaluation. The experimental protocols provided in this guide offer a framework for the robust assessment of the pharmacokinetic profiles of novel PROTACs, enabling researchers to make informed decisions in the optimization of these promising therapeutic agents.
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 4. sciex.com [sciex.com]
- 5. waters.com [waters.com]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Bifunctional Linkers: Alternatives to Boc-PEG4-Methyl Propionate
For researchers, scientists, and drug development professionals engaged in bioconjugation, targeted drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a bifunctional linker is a critical parameter that dictates the efficacy, stability, and pharmacokinetic profile of the final conjugate. Boc-PEG4-methyl propionate (B1217596) is a commonly utilized heterobifunctional linker, featuring a Boc-protected amine and a methyl ester. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces immunogenicity.[1][2] However, the relatively low reactivity of the methyl ester often necessitates harsh conditions for conjugation, prompting the exploration of more efficient alternatives.
This guide provides an objective comparison of alternative bifunctional linkers to Boc-PEG4-methyl propionate, focusing on linkers with more reactive terminal groups that allow for milder and more efficient conjugation strategies. We will delve into the performance of these alternatives, supported by experimental data, and provide detailed protocols for key comparative experiments.
The Role of the Linker in Bioconjugation
A bifunctional linker serves as a molecular bridge, connecting two distinct molecules, such as a targeting antibody and a cytotoxic payload in an ADC, or a target-binding ligand and an E3 ligase-recruiting moiety in a PROTAC.[3] The linker is not merely a passive spacer; its length, flexibility, and the chemical nature of its terminal functional groups significantly influence the stability of the conjugate in circulation, the efficiency of payload release at the target site, and the overall therapeutic index.[4][5][]
The this compound linker requires initial deprotection of the Boc group to reveal a primary amine, followed by activation of the methyl ester or direct amidation under conditions that can be suboptimal for sensitive biomolecules. Alternatives often employ "active esters" like N-hydroxysuccinimide (NHS) esters, or other reactive handles such as aldehydes and maleimides, which react under milder conditions with higher efficiency.[7]
Performance Comparison of Bifunctional Linkers
The selection of a bifunctional linker is a trade-off between reactivity, stability, and the specific requirements of the biomolecules being conjugated. The following tables summarize quantitative data comparing the performance of different linker functionalities.
Table 1: Comparative Conjugation Efficiency and Product Purity of Homobifunctional vs. Heterobifunctional Linkers
| Parameter | Homobifunctional Linker (e.g., HO-PEG-OH) (One-Pot Reaction) | Heterobifunctional Linker (e.g., Mal-PEG-NHS) (Two-Step Reaction) |
| Conjugation Efficiency (%) | 40-60% | 70-90% |
| Yield of Desired Conjugate (%) | 25-40% | 60-80% |
| Presence of Oligomeric Byproducts | High | Low to None |
| Purity after Standard Purification (%) | 75-85% | >95% |
Data compiled from a comparative study on bioconjugation strategies.[8]
Table 2: Comparison of Amine-Reactive Linker Chemistries
| Parameter | Aldehyde-PEG Linker (Reductive Amination) | NHS Ester-PEG Linker |
| Reaction pH | 5.0-7.0 | 7.0-8.5 |
| Key Advantage | Potential for N-terminal site-specificity at lower pH | High reactivity towards primary amines |
| Key Disadvantage | Requires a reducing agent (e.g., NaCNBH₃) | Hydrolytically unstable, can lead to heterogeneous products |
| Relative Reaction Rate | Moderate to Fast | Very Fast |
| Stability of Resulting Bond | Very Stable (Secondary Amine) | Stable (Amide) |
This table synthesizes information from comparative analyses of linker technologies.[7][9]
Table 3: Stability of Antibody-Drug Conjugates (ADCs) with Different Linker Types
| Parameter | ADC with Homobifunctional Linker | ADC with Heterobifunctional (Mal-PEG-NHS) Linker |
| Aggregation after 1 month at 4°C (%) | 5-10% | <2% |
| Drug Dissociation in Human Plasma (72h, %) | 15-25% | 5-10% |
| In-vivo Half-life (murine model, hours) | ~150 | ~250 |
Data adapted from a comparative guide on bifunctional linkers.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducible comparison of bifunctional linkers. Below are representative protocols for key experiments.
Protocol 1: General Two-Step Protein Conjugation using a Heterobifunctional Linker (e.g., SMCC)
This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing protein using Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[10]
Materials:
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing protein (Protein-SH)
-
SMCC linker
-
Conjugation Buffer A: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Dissolve Protein-NH₂ in Conjugation Buffer A.
-
Prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.
-
-
Maleimide-Activation of Protein-NH₂:
-
Add the SMCC stock solution to the Protein-NH₂ solution to achieve a 10- to 20-fold molar excess of SMCC.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer A.
-
-
Conjugation to Sulfhydryl-Containing Protein:
-
Add the desalted, maleimide-activated Protein-NH₂ to the Protein-SH solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
To stop the reaction, a buffer containing reduced cysteine can be added to quench unreacted maleimide (B117702) groups.
-
-
Purification and Analysis:
-
Purify the conjugate using size-exclusion chromatography or another suitable method.
-
The conjugation efficiency can be estimated by SDS-PAGE analysis followed by protein staining.[10]
-
Protocol 2: Comparing Cellular Uptake of Nanoparticles with Different Length PEG-Aldehyde Linkers
This protocol outlines a method to compare the cellular uptake of targeted nanoparticles functionalized with PEG-aldehyde linkers of varying lengths via flow cytometry.[11]
Materials:
-
Targeted nanoparticles conjugated with different length PEG-aldehyde-ligand constructs
-
Target cancer cell line
-
Complete cell culture medium
-
Fluorescently labeled nanoparticles or an encapsulated fluorescent dye
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture:
-
Seed the target cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Nanoparticle Treatment:
-
Remove the culture medium and add fresh medium containing the fluorescently labeled nanoparticles with different PEG linker lengths at a final concentration of, for example, 100 µg/mL.[11]
-
Incubate the cells with the nanoparticles for a defined period (e.g., 4 hours) at 37°C.
-
-
Cell Harvesting and Analysis:
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify nanoparticle uptake.
-
Visualizing Workflows and Pathways
To better understand the processes involved in bioconjugation and their downstream effects, the following diagrams, generated using the Graphviz DOT language, illustrate a key workflow and a signaling pathway.
Caption: A typical two-step workflow for creating an Antibody-Drug Conjugate (ADC).
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion and Recommendations
While this compound is a useful bifunctional linker, its application can be limited by the reactivity of the methyl ester. For applications requiring higher conjugation efficiency, milder reaction conditions, and greater product homogeneity, heterobifunctional linkers with more reactive terminal groups, such as NHS esters or aldehydes, are generally preferred.[7][8] The choice of linker should be guided by the specific functional groups available on the molecules to be conjugated, the desired stability of the resulting bond, and the overall physicochemical properties of the final product. The length and composition of the PEG spacer also play a crucial role and should be empirically optimized for each specific application to ensure the desired biological activity and pharmacokinetic profile.[5][12]
References
- 1. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
literature review on the influence of linker composition on PROTAC selectivity
San Francisco, CA – December 5, 2025 – The design of the linker connecting the target-binding and E3 ligase-recruiting moieties in Proteolysis-Targeting Chimeras (PROTACs) is a critical determinant of their selectivity and overall efficacy. This guide provides a comprehensive comparison of how different linker compositions—including length, flexibility, and attachment points—influence the ability of PROTACs to selectively degrade target proteins while sparing off-target proteins, particularly within the same protein family. This analysis is supported by quantitative experimental data and detailed methodologies for key assays to aid researchers in the rational design of next-generation protein degraders.
The linker is not merely a passive spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[1] Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency and selectivity.[1]
Comparative Analysis of Linker Composition on PROTAC Selectivity
The selectivity of a PROTAC is often the result of a complex interplay between the linker's properties and the specific topologies of the target protein and the E3 ligase. Different linker types—flexible, rigid, and everything in between—offer distinct advantages and disadvantages that must be empirically tested for each new target.
Flexible Linkers: Polyethylene Glycol (PEG) and Alkyl Chains
Polyethylene glycol (PEG) and alkyl chains are the most commonly used flexible linkers due to their synthetic tractability and the ease with which their length can be modified.[1]
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are generally more hydrophilic, which can enhance the solubility of the often large and hydrophobic PROTAC molecule.[1] Approximately 54% of reported PROTACs utilize PEG linkers.[1] This increased hydrophilicity can be a double-edged sword, as it may also impact cell permeability.
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility and are synthetically straightforward.[1] However, their hydrophobicity can sometimes negatively affect the solubility of the PROTAC.[1]
The length of these flexible linkers is a crucial parameter that must be optimized for each target-E3 ligase pair. A linker that is too short may not allow for the formation of a stable ternary complex due to steric clashes, while an excessively long linker may not effectively bring the two proteins into proximity for efficient ubiquitin transfer.
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[1] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent and selective degradation by favoring specific protein-protein interactions within the ternary complex.[1] The inclusion of rigid motifs like triazoles, often introduced via "click chemistry," also enhances metabolic stability.
Quantitative Data on Linker Influence on Selectivity
The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on PROTAC selectivity and potency.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [2]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [2]
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity |
Table 4: Impact of Linker Modification on p38 MAPK Isoform Selectivity [3]
| PROTAC | Linker Length (atoms) | Target Isoform | DC50 (nM) | Dmax (%) |
| SJF-6693 | 10 | p38α | < 100 | - |
| p38δ | < 100 | - | ||
| SJFα | 13 | p38α | 7.16 | 97.4 |
| p38δ | 299 | 18 | ||
| SJFδ | 10 | p38α | No degradation | - |
| p38δ | 46.17 | 99.4 |
Signaling Pathways and Experimental Workflows
The development and characterization of selective PROTACs involve a series of well-defined experimental steps, from assessing target degradation in cells to biophysically characterizing the formation of the ternary complex.
PROTAC Mechanism of Action.
Experimental Workflow for PROTAC Selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC selectivity. Below are protocols for key experiments.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[2]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Denature proteins by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[4][5]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.01% BSA).
-
Label the target protein and E3 ligase with a TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophore, respectively, often via tagged proteins (e.g., GST-tag, His-tag) and corresponding labeled antibodies.
-
-
Assay Setup:
-
In a microplate, add the labeled target protein and labeled E3 ligase at optimized concentrations.
-
Add serial dilutions of the PROTAC or control compounds.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for ternary complex formation to reach equilibrium.
-
-
Signal Detection:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, which is characteristic of PROTAC-induced ternary complex formation. The peak of the curve represents the optimal concentration for complex formation.
-
Fluorescence Polarization (FP) Assay for Competitive Binding
This assay can be used to determine the binding affinity of a PROTAC to its target protein or E3 ligase in a competitive format.[4][5]
-
Reagent Preparation:
-
Prepare assay buffer.
-
Prepare a fluorescently labeled tracer that binds to the protein of interest (either the target protein or the E3 ligase).
-
Prepare the protein of interest and the unlabeled PROTAC competitor.
-
-
Assay Setup:
-
In a microplate, add the protein of interest and the fluorescent tracer at fixed, optimized concentrations.
-
Add serial dilutions of the unlabeled PROTAC.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
-
Signal Detection:
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
The binding of the unlabeled PROTAC will displace the fluorescent tracer, leading to a decrease in the fluorescence polarization signal.
-
Plot the fluorescence polarization values against the logarithm of the PROTAC concentration and fit the data to a suitable binding model to determine the IC50, which can then be used to calculate the binding affinity (Ki).
-
Conclusion
The linker is a pivotal component in the design of selective PROTACs. Its composition, length, and rigidity must be carefully optimized to facilitate the formation of a stable and productive ternary complex. A systematic approach that combines cellular degradation assays with biophysical characterization of the ternary complex is essential for understanding the structure-activity and structure-selectivity relationships that govern PROTAC efficacy. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to develop the next generation of highly selective protein degraders for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Safe Disposal of Boc-PEG4-methyl propionate: A Procedural Guide
Researchers and drug development professionals handling Boc-PEG4-methyl propionate (B1217596) must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the responsible management of this chemical.
Hazard Profile and Safety Summary
Boc-PEG4-methyl propionate is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. The following table summarizes the key hazard and safety information.
| Identifier | Value |
| CAS Number | 2100306-74-7[1] |
| Molecular Formula | C17H32O8[1] |
| Molecular Weight | 364.43 g/mol [1] |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, it is crucial to use appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: In case of insufficient ventilation, wear a self-contained breathing apparatus[1].
-
Body Protection: Protective clothing to prevent skin contact[1].
Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant[1]. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
-
Containment: Ensure the waste material is stored in a suitable, closed, and properly labeled container.
-
Labeling: The container must be clearly labeled with the chemical name "this compound" and the relevant hazard symbols.
-
Segregation: Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and approved chemical waste disposal company. Provide them with a copy of the Safety Data Sheet (SDS).
-
Record Keeping: Maintain records of the disposal, including the date, quantity, and the name of the disposal company.
Accidental Release Measures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain Spillage: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or watercourses[1].
-
Collect Spillage: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the incident to the appropriate safety officer.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Boc-PEG4-methyl propionate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-PEG4-methyl propionate (B1217596). The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Boc-PEG4-methyl propionate is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It may also cause skin, eye, and respiratory irritation.[2][3] Adherence to proper personal protective equipment (PPE) protocols is essential to minimize exposure and ensure laboratory safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Chemical safety glasses with side shields are required.[2][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended.[4] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn.[4] |
| Respiratory Protection | Dust Respirator / Fume Hood | Use a dust respirator or handle within a chemical fume hood.[2][4] |
Operational Plan: Step-by-Step Handling Protocol
Storage and Preparation:
-
Storage: Upon receipt, store this compound in a tightly sealed container in a dry, well-ventilated place.[4] For long-term storage, consult the supplier's recommendation, which is often at 2-8°C.[3][5]
-
Preparation:
-
Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.
-
Allow the container to reach room temperature before opening to prevent moisture condensation.
-
Have all necessary PPE donned and emergency equipment (eyewash station, safety shower) accessible.[4]
-
Handling:
-
Weighing and Transfer:
-
Dissolving:
-
When creating solutions, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling:
Emergency Procedures
| Exposure Type | First Aid Measures |
| If Swallowed | Call a poison center or doctor immediately if you feel unwell.[1] Rinse mouth.[1] |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with plenty of water.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Accidental Release | For minor spills, avoid generating dust.[2] Wear appropriate PPE, sweep or vacuum up the material, and place it in a sealed container for disposal.[2][4] Prevent the substance from entering drains.[4] For major spills, evacuate the area and contact your institution's environmental health and safety department.[2] |
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound and Contaminated Materials: Dispose of the contents and container to an approved waste disposal plant.[1] All waste materials should be collected in a suitable, sealed, and properly labeled container.
-
Environmental Precautions: This substance is very toxic to aquatic life with long-lasting effects.[1] Avoid release to the environment and collect any spillage.[1] Do not let the product enter drains.[4]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
